1,3,5-Pentanetriol
Description
Structure
3D Structure
Properties
IUPAC Name |
pentane-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c6-3-1-5(8)2-4-7/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMTVYUCEFJZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Laboratory Synthesis and Purification of 1,3,5-Pentanetriol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of 1,3,5-pentanetriol, a versatile triol with applications in various fields, including as a building block in drug development. This document details a primary synthetic route, purification methodologies, and includes quantitative data and experimental protocols to assist researchers in its preparation.
Synthesis of this compound
A robust and accessible method for the laboratory synthesis of this compound involves the reduction of a suitable precursor, such as a diester of 3-hydroxypentanedioic acid. The most common and effective approach is the reduction of diethyl 3-hydroxypentanedioate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1][2]
Synthesis Pathway: Reduction of Diethyl 3-hydroxypentanedioate
The synthesis proceeds via the reduction of the two ester functional groups of diethyl 3-hydroxypentanedioate to primary alcohols, yielding this compound.
Experimental Protocol: Reduction of Diethyl 3-hydroxypentanedioate
This protocol is adapted from standard procedures for the reduction of esters with lithium aluminum hydride.[3][4]
Materials:
-
Diethyl 3-hydroxypentanedioate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
10% Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Stirrer (magnetic or mechanical)
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Setup: In a dry fume hood, equip a 250 mL three-necked flask with a stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Reagent Preparation: Carefully weigh 2.9 g of lithium aluminum hydride and place it into the flask. Add approximately 20 mL of anhydrous THF to the flask.
-
Reaction: Begin stirring the LiAlH₄ suspension and gently heat the flask to a reflux. Prepare a solution of 5 g of diethyl 3-hydroxypentanedioate in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Addition: Add the ester solution dropwise to the refluxing LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue refluxing for an additional 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction flask in an ice-water bath. Cautiously add saturated aqueous sodium sulfate dropwise to the stirred mixture to decompose the excess LiAlH₄.
-
Workup: Add 25 mL of 10% sulfuric acid to the mixture. Separate the ether layer and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter the solution and remove the solvent using a rotary evaporator to yield the crude this compound.
Quantitative Data
| Parameter | Value/Range | Reference |
| Starting Material | Diethyl 3-hydroxypentanedioate | [3] |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | [1][3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |
| Reaction Temperature | Reflux | [3] |
| Typical Yield | Not explicitly reported for this specific reaction, but ester reductions with LiAlH₄ generally yield >80% | [1] |
| Purity (Crude) | Dependent on reaction conditions and workup | N/A |
Purification of this compound
Due to its high boiling point and the presence of multiple hydroxyl groups, this compound requires specific purification techniques to achieve high purity suitable for research and drug development applications. The primary methods are vacuum distillation and flash column chromatography.
Vacuum Distillation
Vacuum distillation is the preferred method for purifying high-boiling point compounds like this compound, as it lowers the boiling point and prevents thermal decomposition.[5][6][7]
Equipment:
-
Short-path distillation apparatus
-
Round-bottom flask
-
Receiving flask
-
Vacuum pump or water aspirator
-
Heating mantle with stirrer
-
Manometer (optional, but recommended)
-
Cold trap
Procedure:
-
Setup: Assemble a short-path distillation apparatus. Ensure all ground glass joints are properly greased to maintain a good vacuum. Use a Claisen adapter to minimize bumping.[7]
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum source with a cold trap in between. Turn on the vacuum to reduce the pressure in the system.[6]
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask with a heating mantle while stirring.[6]
-
Fraction Collection: Collect the distilled this compound in the receiving flask. The boiling point will depend on the pressure. Record the temperature and pressure range over which the product distills.
-
Shutdown: After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
| Parameter | Value/Range | Reference |
| Apparatus | Short-path distillation | [7] |
| Pressure | 1-10 mmHg (typical for high-boiling alcohols) | [4] |
| Boiling Point | Dependent on pressure (e.g., cinnamyl alcohol b.p. 139°C/14 mmHg) | [4] |
| Expected Purity | >95% (can be higher depending on impurities) | N/A |
Flash Column Chromatography
For achieving very high purity or for separating closely related impurities, flash column chromatography is a highly effective technique.[8][9]
Materials:
-
Silica (B1680970) gel (230-400 mesh)
-
Eluent (e.g., a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol)
-
Sand
-
Crude this compound
Equipment:
-
Glass chromatography column
-
Flasks for fraction collection
-
Air pressure source
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent and carefully load it onto the top of the column. Alternatively, a solid load method can be used for less soluble compounds.[8]
-
Elution: Apply air pressure to the top of the column to force the eluent through the silica gel. Collect fractions in separate flasks.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
| Parameter | Value/Range | Reference |
| Stationary Phase | Silica gel (230-400 mesh) | [10] |
| Mobile Phase | Gradient elution (e.g., Dichloromethane/Methanol 98:2 to 90:10) | [8] |
| Expected Purity | >98% | [8] |
Conclusion
The synthesis of this compound can be reliably achieved in a laboratory setting through the reduction of diethyl 3-hydroxypentanedioate using lithium aluminum hydride. Subsequent purification by vacuum distillation is generally sufficient to obtain a product of high purity. For applications requiring exceptional purity, flash column chromatography can be employed. The detailed protocols and data provided in this guide are intended to enable researchers to produce this compound for their scientific endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 5. buschvacuum.com [buschvacuum.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
An In-Depth Technical Guide to the Characterization of 1,3,5-Pentanetriol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Pentanetriol is a five-carbon triol with a chiral center at the C-3 position, leading to the existence of two enantiomers: (R)-1,3,5-pentanetriol and (S)-1,3,5-pentanetriol. Despite its simple structure, detailed characterization of the individual stereoisomers is not extensively reported in publicly available literature. This technical guide provides a comprehensive overview of the known properties of this compound and presents detailed, albeit in some cases hypothetical, experimental protocols for the synthesis, separation, and characterization of its enantiomers based on established methodologies for analogous chiral polyols. Furthermore, this guide explores the potential biological relevance of these isomers by proposing a hypothetical metabolic pathway.
Introduction to this compound and its Stereoisomerism
This compound is a polyol with the chemical formula C5H12O3.[1] Its structure contains three hydroxyl groups at positions 1, 3, and 5. The central carbon atom (C-3) is a stereocenter, meaning this compound is a chiral molecule and exists as a pair of enantiomers, (R)- and (S)-1,3,5-pentanetriol. Enantiomers are non-superimposable mirror images that can exhibit distinct biological activities, a critical consideration in drug development. While the racemic mixture is commercially available, specific data on the individual enantiomers is scarce. This guide aims to fill this gap by providing a framework for their characterization.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H12O3 | [1] |
| Molecular Weight | 120.15 g/mol | [1] |
| CAS Number | 4328-94-3 | [2] |
| Density | 1.112 g/mL at 25 °C | [3] |
| Boiling Point | 164.15 °C (estimate) | [4] |
| Melting Point | Not available | |
| pKa | 14.36 ± 0.20 (Predicted) | [2] |
| LogP | -0.888 (Crippen Calculated) | [4] |
| Water Solubility | Log10WS: 0.18 (Crippen Calculated) | [4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data Highlights | Source |
| ¹³C NMR | Spectra available | [1] |
| GC-MS | Spectra available, top peaks at m/z 75, 45, 28 | [1] |
| IR | Vapor phase IR spectra available | [1] |
Synthesis and Separation of Enantiomers: Experimental Protocols
As specific literature on the synthesis and separation of this compound enantiomers is lacking, the following protocols are based on established stereoselective methods for the synthesis of 1,3,5-triols and general principles of chiral chromatography.[5]
Hypothetical Stereoselective Synthesis of (S)-1,3,5-Pentanetriol
This proposed synthesis utilizes a double allylboration-intramolecular hydrosilylation sequence, a method proven effective for creating syn,syn- and syn,anti-1,3,5-triols.[5]
Workflow for Hypothetical Synthesis
Caption: Hypothetical workflow for the stereoselective synthesis of (S)-1,3,5-pentanetriol.
Protocol:
-
Double Allylboration: A suitable starting material, such as acrolein, undergoes a double allylboration reaction using a chiral allylborane reagent to establish the initial stereocenters.
-
Formation of Mono-protected Diol: The resulting diol is selectively protected at one of the primary hydroxyl groups to yield a mono-protected (Z)-1,5-syn-diol.
-
Intramolecular Hydrosilylation: The mono-protected diol is then subjected to an intramolecular hydrosilylation reaction. This is a crucial step for setting the stereochemistry at the C-3 position.
-
To a solution of the mono-protected diol in toluene, add 0.5 mol % of Karstedt's catalyst.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
-
Oxidative Cleavage: The resulting silyl (B83357) ether is then cleaved under oxidative conditions (e.g., Tamao-Fleming oxidation) to yield the desired (S)-1,3,5-pentanetriol.
-
Purification: The final product is purified by column chromatography on silica (B1680970) gel.
Chiral Separation of Racemic this compound by HPLC
This protocol describes a general method for the separation of a racemic mixture of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
Protocol:
-
Column Selection: A chiral stationary phase is essential for separating enantiomers. A polysaccharide-based column, such as one with a cellulose (B213188) or amylose (B160209) derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is a common choice for separating polyols.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve the best separation. A starting point could be a 90:10 (v/v) mixture of hexane and isopropanol.
-
Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a suitable detector, such as a refractive index detector (RID) or a UV detector if the enantiomers are derivatized with a UV-active group.
-
The two enantiomers will have different retention times, allowing for their separation and quantification.
-
-
Optimization: If the initial separation is not satisfactory, adjust the mobile phase composition (e.g., by changing the percentage of the polar modifier), the flow rate, or the column temperature to improve the resolution.
Characterization of this compound Enantiomers
Spectroscopic Analysis
While standard spectroscopic techniques like NMR and mass spectrometry are excellent for confirming the overall structure of this compound, they cannot distinguish between the enantiomers in an achiral environment.
NMR Spectroscopy with a Chiral Resolving Agent
To differentiate the enantiomers using NMR, a chiral resolving agent (CRA) can be used. The CRA forms diastereomeric complexes with the enantiomers, which have distinct NMR spectra. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common CRA for determining the absolute configuration of alcohols.
Workflow for NMR Analysis with a Chiral Resolving Agent
Caption: Workflow for determining the absolute configuration of this compound using Mosher's acid.
Protocol:
-
Esterification: React the racemic this compound with both (R)- and (S)-Mosher's acid chloride separately in the presence of a base (e.g., pyridine) to form diastereomeric esters.
-
Purification: Purify the resulting diastereomeric esters by column chromatography.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra of both sets of diastereomeric esters in an achiral solvent (e.g., CDCl₃).
-
Data Analysis: Compare the chemical shifts of corresponding protons in the two spectra. The differences in chemical shifts (Δδ = δS - δR) can be used to determine the absolute configuration of the original alcohol based on the established Mosher's model.
Hypothetical Biological Activity and Signaling Pathway
There is currently no published information on the biological activity or metabolic fate of this compound or its isomers. However, by drawing parallels with other simple polyols like glycerol (B35011) and sorbitol, we can propose a hypothetical metabolic pathway. The polyol pathway is a metabolic route that converts glucose to sorbitol and then to fructose, and its dysregulation is implicated in diabetic complications.[6][7][8][9][10]
A Hypothetical "Pentanetriol Pathway"
If this compound were to be metabolized in a manner analogous to other polyols, it might undergo sequential oxidation reactions catalyzed by dehydrogenases.
Hypothetical Metabolic Pathway of this compound
Caption: A hypothetical metabolic pathway for this compound.
This hypothetical pathway suggests that this compound could be initially oxidized at one of the terminal hydroxyl groups to form an aldehyde, which is then further oxidized to a carboxylic acid. This dihydroxy carboxylic acid might then enter a pathway similar to β-oxidation, eventually being broken down into smaller molecules that can enter central metabolism. The specific enzymes and intermediates in this pathway are purely speculative and would require experimental validation.
Conclusion
This compound presents an interesting case of a simple chiral molecule for which the properties of the individual stereoisomers are not well-documented. This guide provides a comprehensive summary of the available information for the racemic mixture and outlines detailed, plausible experimental protocols for the stereoselective synthesis, chiral separation, and characterization of the (R) and (S) enantiomers. The proposed hypothetical metabolic pathway serves as a starting point for investigating the potential biological relevance of these compounds. Further research is needed to experimentally validate these proposed methods and to explore the unique physicochemical and biological properties of the individual enantiomers of this compound, which could be of significant interest to the fields of chemistry, pharmacology, and drug development.
References
- 1. This compound | C5H12O3 | CID 554363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. This compound (CAS 4328-94-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Stereoselective Synthesis of Syn,Syn- and Syn,Anti-1,3,5-Triols via Intramolecular Hydrosilylation of Substituted Pent-3-en-1,5-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyol pathway - Wikipedia [en.wikipedia.org]
- 7. The polyol pathway is an evolutionarily conserved system for sensing glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The polyol pathway. A historical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1,3,5-Pentanetriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-pentanetriol, a triol of interest in various chemical and pharmaceutical applications. Due to the limited availability of public experimental spectra, this document combines predicted data with established principles of spectroscopic analysis to serve as a valuable resource for researchers. The guide details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a conceptual workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. It is important to note that while these values are based on established spectroscopic principles and prediction algorithms, they should be confirmed by experimental data whenever possible.
Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H-1, H-5 | 3.65 - 3.75 | Triplet |
| H-2, H-4 | 1.65 - 1.75 | Multiplet |
| H-3 | 3.95 - 4.05 | Quintet |
| OH | ~4.7 (solvent dependent) | Singlet (broad) |
Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1, C-5 | ~65 |
| C-2, C-4 | ~45 |
| C-3 | ~70 |
Table 3: Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3600 - 3200 | Strong, Broad |
| C-H Stretch (sp³) | 3000 - 2850 | Medium to Strong |
| C-O Stretch | 1260 - 1000 | Strong |
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 120 | [M]⁺ (Molecular Ion, if observed) |
| 102 | [M - H₂O]⁺ |
| 84 | [M - 2H₂O]⁺ |
| 73 | [CH(OH)CH₂CH₂OH]⁺ |
| 61 | [CH₂CH(OH)CH₂OH]⁺ |
| 45 | [CH₂CH₂OH]⁺ |
| 31 | [CH₂OH]⁺ |
Experimental Protocols
The following are detailed, representative protocols for obtaining the spectroscopic data for this compound. These are based on standard laboratory procedures for the analysis of polyols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.
Materials:
-
This compound sample
-
Deuterated water (D₂O)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a small vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of D₂O.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual HDO peak (approximately 4.79 ppm at 25°C).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm).
-
Use a sufficient number of scans for adequate signal-to-noise (this may range from hundreds to thousands of scans depending on the sample concentration and instrument sensitivity).
-
Process the spectrum similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound using IR spectroscopy.
Materials:
-
This compound sample (liquid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol (B130326) or ethanol (B145695) for cleaning
-
Kimwipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with isopropanol and allowing it to dry completely.
-
Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of the liquid this compound sample onto the center of the ATR crystal.
-
If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.
-
Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range should be approximately 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
Process the spectrum to identify the wavenumbers of the absorption peaks.
-
Clean the ATR crystal thoroughly with isopropanol and a Kimwipe after the measurement is complete.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound. Due to the low volatility of polyols, Gas Chromatography-Mass Spectrometry (GC-MS) often requires derivatization.
Materials:
-
This compound sample
-
A suitable solvent (e.g., pyridine)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS instrument with a suitable column (e.g., a non-polar or mid-polar capillary column)
-
Autosampler vials
Procedure:
-
Sample Derivatization (Silylation):
-
In a clean, dry autosampler vial, dissolve a small amount (e.g., 1 mg) of this compound in a suitable solvent like pyridine (B92270) (e.g., 100 µL).
-
Add an excess of the silylating agent, such as BSTFA (e.g., 100 µL).
-
Cap the vial tightly and heat at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with an appropriate temperature program for the oven to separate the derivatized analyte from any residual reagents or byproducts.
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.
-
The mass spectrometer is typically operated in Electron Ionization (EI) mode.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 40-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to determine the molecular ion of the derivatized compound and its fragmentation pattern.
-
The molecular weight of the underivatized compound can be inferred by subtracting the mass of the TMS groups.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical entity like this compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For professionals in drug development and scientific research, this information is crucial for quality control, structural verification, and further chemical modifications. It is highly recommended to obtain experimental data for this compound to validate the predicted values presented herein.
A Technical Guide to Determining the Solubility of 1,3,5-Pentanetriol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Pentanetriol is a polyhydric alcohol with potential applications in various fields, including as a building block in polymer synthesis and as an excipient in pharmaceutical formulations. Understanding its solubility in common organic solvents is crucial for its effective use and process development. This technical guide addresses the current landscape of solubility data for this compound, provides a detailed experimental protocol for its determination, and discusses the theoretical basis for its solubility behavior. Due to a lack of publicly available quantitative solubility data, this document focuses on empowering researchers to generate this critical information in their own laboratories.
Introduction: The State of Solubility Data for this compound
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the quantitative solubility data for this compound in common organic solvents. While qualitative descriptors such as "slightly soluble" in methanol (B129727) and water are available, specific numerical values (e.g., in g/100 mL or mol/L) at various temperatures are not readily found. This lack of data presents a challenge for scientists and engineers working with this compound.
This guide, therefore, shifts from a simple data repository to a practical handbook. It provides the necessary tools and methodologies for researchers to accurately determine the solubility of this compound in solvents relevant to their work.
Theoretical Considerations: Predicting the Solubility Behavior of a Triol
The molecular structure of this compound, featuring three hydroxyl (-OH) groups, is the primary determinant of its solubility characteristics. The presence of these highly polar functional groups allows for strong hydrogen bonding.[1]
Key Principles:
-
"Like Dissolves Like" : This fundamental principle of solubility suggests that polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.[2]
-
Hydrogen Bonding : The hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors. This capability leads to strong intermolecular forces with protic solvents (e.g., alcohols) and other polar solvents that can accept hydrogen bonds (e.g., ketones, esters).
-
Effect of the Carbon Backbone : The five-carbon chain of this compound contributes a nonpolar character to the molecule. In general, for polyhydric alcohols, as the length of the carbon chain increases relative to the number of hydroxyl groups, the solubility in polar solvents like water tends to decrease, while solubility in less polar organic solvents may increase.[3]
Based on these principles, it can be predicted that this compound will exhibit higher solubility in polar protic and polar aprotic solvents and limited solubility in nonpolar solvents.
Data Presentation: A Template for Your Findings
To facilitate the systematic collection and comparison of solubility data, the following table structure is recommended. This format allows for clear documentation of experimental conditions and results.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molarity (mol/kg) | Mole Fraction (x) |
| e.g., Ethanol | 25 | ||||
| e.g., Acetone | 25 | ||||
| e.g., Toluene | 25 | ||||
| ... |
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[4][5] The following protocol provides a step-by-step guide for its implementation.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials or flasks with airtight seals
-
Constant temperature shaker or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)
4.2. Procedure
-
Preparation of a Saturated Solution :
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature.
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required can vary depending on the solute and solvent system and may range from 24 to 72 hours. It is advisable to determine the necessary equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.
-
-
Sample Collection and Preparation :
-
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the supernatant through a syringe filter that is chemically compatible with the solvent to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
-
Analysis of Solute Concentration :
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometry). A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.
-
-
Data Calculation :
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
4.3. Validation and Controls
-
Solid Phase Analysis : After the experiment, it is good practice to analyze the remaining solid to ensure that no phase change or degradation of the this compound has occurred during the equilibration period.
-
Reproducibility : The experiment should be performed in replicate (at least triplicate) to ensure the reproducibility of the results.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not currently available in the public domain, this guide provides researchers, scientists, and drug development professionals with the necessary framework to generate this data independently. By understanding the underlying principles of its solubility and following a robust experimental protocol, the scientific community can build a comprehensive understanding of this important compound's behavior in various solvent systems, thereby facilitating its application in research and development.
References
An In-depth Technical Guide to the Safe Handling of 1,3,5-Pentanetriol in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of 1,3,5-Pentanetriol in a laboratory environment. Due to the limited availability of complete toxicological data, a cautious approach is recommended, treating it as a potentially hazardous substance.
Hazard Identification and Classification
This compound is not currently classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] However, the absence of comprehensive toxicological data necessitates careful handling.[3]
Potential Hazards:
-
Skin Contact: May cause irritation upon prolonged or repeated contact.[4][5]
-
Ingestion: The toxicological properties upon ingestion have not been fully investigated.[1][3]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C5H12O3 | [2][4][6][7][8][9][10] |
| Molecular Weight | 120.15 g/mol | [2][4][7][8] |
| Appearance | Colorless liquid | [3] |
| Odor | Odorless | [3] |
| Boiling Point | 216°C @ 0.5 mmHg | [5] |
| Density | 1.112 g/mL at 25°C | [5] |
| Solubility | No information available | [3] |
| pKa | 14.36 ± 0.20 (Predicted) | [2] |
Exposure Controls and Personal Protection
Given the incomplete toxicological profile, stringent adherence to standard laboratory safety protocols is essential.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[4][5]
Personal Protective Equipment (PPE): A detailed breakdown of recommended PPE is provided in Table 2.
| PPE Type | Specifications | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | To prevent eye contact with splashes.[5] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin contact.[4][5] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If aerosols are generated or ventilation is poor, a NIOSH-approved respirator may be necessary. | To prevent inhalation of mists or vapors.[5] |
Hygiene Measures:
-
Handle in accordance with good industrial hygiene and safety practices.[1][3]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
Safe Handling and Storage Procedures
Handling:
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
A summary of first-aid procedures is provided in Table 3.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4][5] |
| Skin Contact | Immediately wash the skin with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.[1][4][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor immediately.[4][5] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5]
-
Specific Hazards: No specific hazards have been identified.[1][4]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[4][5]
Accidental Release:
-
Personal Precautions: Wear appropriate personal protective equipment to prevent contact with the skin and eyes and to avoid breathing vapors.[4][5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Containment and Cleanup: Absorb with an inert material (e.g., sand, silica (B1680970) gel) and place in a suitable container for disposal.[5]
Experimental Workflow and Hazard Relationships
To visually represent the safety protocols, the following diagrams have been created using Graphviz.
Caption: Workflow for the safe handling of this compound in a laboratory.
Caption: Relationship between potential hazards and recommended personal protective equipment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Synthonix, Inc > 4328-94-3 | this compound [synthonix.com]
- 7. This compound | C5H12O3 | CID 554363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS 4328-94-3 | LGC Standards [lgcstandards.com]
- 9. 4328-94-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. scbt.com [scbt.com]
An In-depth Technical Guide to the Physical Properties of Pentane-1,3,5-triol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentane-1,3,5-triol (CAS No. 4328-94-3) is a triol of significant interest in various chemical and pharmaceutical applications.[1][2] Its utility as a drug intermediate for the synthesis of diverse active compounds underscores the importance of a thorough understanding of its physical properties.[1][3] This technical guide provides a comprehensive overview of the known physical characteristics of pentane-1,3,5-triol, details the experimental methodologies for their determination, and presents a visual representation of a plausible synthetic workflow.
Core Physical Properties
The physical properties of pentane-1,3,5-triol are summarized in the tables below. It is important to note that there are some discrepancies in the reported values across different sources, which are highlighted in the data.
General and Molar Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₃ | [4][5] |
| Molecular Weight | 120.15 g/mol | [2] |
| CAS Number | 4328-94-3 | [2][4] |
| Appearance | Colorless liquid (predicted) |
Thermal Properties
| Property | Value | Source |
| Melting Point | Not available | [6] |
| Boiling Point | 320.2 °C at 760 mmHg | [4][5] |
| 164.15 °C (rough estimate) | ||
| Flash Point | 166.1 °C | [4] |
Density and Refractive Index
| Property | Value | Source |
| Density | 1.155 g/cm³ | [4][5] |
| 1.1291 g/cm³ | ||
| Refractive Index | 1.484 | [4] |
Solubility and Partition Coefficient
| Property | Value | Source |
| Solubility in Water | Slightly soluble | |
| Solubility in Methanol (B129727) | Slightly soluble | |
| logP (Octanol-Water Partition Coefficient) | -1 (Computed) | [2] |
Acidity
| Property | Value | Source |
| pKa | 14.36 ± 0.20 (Predicted) |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physical properties of pentane-1,3,5-triol are outlined below. These protocols are based on standard organic chemistry laboratory techniques.
Melting Point Determination (Capillary Method)
Since pentane-1,3,5-triol is often described as a liquid at room temperature, this protocol would be applicable if a solid form can be obtained at low temperatures.
-
Sample Preparation: A small amount of finely powdered, dry pentane-1,3,5-triol is packed into a capillary tube to a height of 2-3 mm.[7] The tube is then tapped to ensure the sample is compact.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow (0.5-1 °C).
Boiling Point Determination (Micro boiling point method)
This method is suitable for determining the boiling point of small quantities of a liquid.
-
Sample Preparation: A small volume (a few milliliters) of pentane-1,3,5-triol is placed in a small test tube.[8]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.[8]
-
Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., an oil bath for temperatures above 100°C).[8]
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[9] The heat is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]
Density Determination (Volumetric Method)
-
Mass Measurement of Empty Container: A clean and dry volumetric flask of a known volume (e.g., 10 mL) is accurately weighed on an analytical balance.
-
Volume Measurement of Liquid: Pentane-1,3,5-triol is carefully added to the volumetric flask up to the calibration mark.
-
Mass Measurement of Filled Container: The flask containing the pentane-1,3,5-triol is reweighed.
-
Calculation: The mass of the pentane-1,3,5-triol is determined by subtracting the mass of the empty flask from the mass of the filled flask. The density is then calculated by dividing the mass of the liquid by its volume.[10][11]
Solubility Determination (Dynamic Method)
This method can be used to determine the solubility of pentane-1,3,5-triol in solvents like water and methanol at various temperatures.
-
Sample Preparation: A known amount of the solvent (e.g., water or methanol) is placed in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.[12]
-
Titration: Pentane-1,3,5-triol is gradually added to the solvent while stirring and maintaining a constant temperature.
-
Observation: The point at which the solution becomes saturated (i.e., no more solute dissolves, and a slight turbidity persists) is carefully observed. This can be aided by a laser monitoring technique that detects the disappearance of the last crystal.[13]
-
Calculation: The amount of pentane-1,3,5-triol added to reach saturation is recorded. The solubility is then expressed as grams of solute per 100 grams of solvent or in other appropriate units. The experiment is repeated at different temperatures to determine the temperature dependence of solubility.[12]
Synthetic Workflow
Pentane-1,3,5-triol serves as a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][3] A representative workflow for the synthesis of a pentanetriol (B14693764) from a renewable starting material is depicted below. This diagram illustrates a plausible multi-step synthesis, highlighting the key transformations and intermediate stages.
Caption: A representative synthetic workflow for a pentanetriol starting from furfuryl alcohol.
Logical Relationships in Drug Intermediate Synthesis
The synthesis of a drug intermediate like pentane-1,3,5-triol is a critical step in the overall drug development pipeline. The following diagram illustrates the logical relationship and progression from the synthesis of the intermediate to the final active pharmaceutical ingredient (API).
Caption: Logical flow from intermediate synthesis to the final drug product.
References
- 1. pentane-1,3,5-triol|4328-94-3 - MOLBASE Encyclopedia [m.molbase.com]
- 2. 1,3,5-Pentanetriol | C5H12O3 | CID 554363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]
- 5. pentane-1,3,5-triol | 4328-94-3 [chemnet.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ivypanda.com [ivypanda.com]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,3,5-Pentanetriol: Structure, Properties, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Pentanetriol, with the IUPAC name pentane-1,3,5-triol, is a polyhydroxylated aliphatic alcohol.[1][2] Its simple, linear carbon backbone and multiple hydroxyl groups suggest its potential utility as a versatile building block in chemical synthesis, including the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside a discussion of relevant analytical methodologies. While this compound is commercially available, its application in drug development and biological systems is not extensively documented in publicly available literature. This guide, therefore, also highlights areas where further research is needed to fully elucidate its potential.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized below.
Chemical Structure:
Physicochemical Data:
A compilation of key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various experimental and formulation settings.
| Property | Value | Source |
| Molecular Weight | 120.15 g/mol | [1][3][4][5] |
| CAS Number | 4328-94-3 | [2][3][4][5] |
| Predicted pKa | 14.36 ± 0.20 | [2] |
| Topological Polar Surface Area | 60.7 Ų | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 4 | [2] |
Synthesis and Manufacturing
A hypothetical, generalized workflow for a potential laboratory-scale synthesis is depicted below.
Caption: A generalized, hypothetical workflow for the synthesis of this compound.
Experimental Protocols: Analytical Methods
Due to the polar nature and low volatility of this compound, direct analysis by gas chromatography (GC) is challenging. Derivatization is a common strategy to enhance its volatility for GC-based analysis. A general protocol for the analysis of polyols, which can be adapted for this compound, is provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound (as Trimethylsilyl (B98337) Derivatives)
Objective: To identify and quantify this compound in a sample matrix.
Materials:
-
Sample containing this compound
-
Internal standard (e.g., heptadecanoic acid)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilaane (TMCS)
-
Pyridine (catalyst)
-
Anhydrous solvent (e.g., dichloromethane, hexane)
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-dimethylpolysiloxane)
Procedure:
-
Sample Preparation: a. To a known amount of the sample, add a precise amount of the internal standard. b. If the sample is in an aqueous matrix, it should be lyophilized to complete dryness. The absence of water is critical as it reacts with the derivatizing agent.[6]
-
Derivatization (Silylation): a. To the dried sample residue, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[6] b. Tightly seal the reaction vial and heat at 70°C for 30 minutes.[6] c. Allow the vial to cool to room temperature.
-
GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. A typical temperature program could be: hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min. The injector temperature is typically set to 250°C. c. The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
-
Data Analysis: a. Identify the trimethylsilyl derivative of this compound based on its retention time and mass spectrum. b. For quantification, generate a calibration curve using standards of this compound that have undergone the same derivatization procedure.
The following diagram illustrates the logical workflow for this analytical protocol.
Caption: A step-by-step workflow for the GC-MS analysis of this compound.
Applications in Drug Development and Biological Activity
Currently, there is a notable absence of published research detailing the biological activity of this compound or its direct applications in drug development. While the general class of aliphatic polyols has diverse roles in biological systems and as excipients in pharmaceutical formulations, the specific contributions of this compound remain uncharacterized.
Its structure suggests potential as:
-
A scaffold for the synthesis of more complex molecules.
-
A linker to connect different pharmacophores.
-
A starting material for the generation of libraries of related compounds for screening.
No information was found in the searched scientific and patent literature regarding the involvement of this compound in any specific signaling pathways.
Conclusion and Future Directions
This compound is a simple aliphatic triol with well-defined chemical and physical properties. While it is commercially available, its potential in the fields of medicinal chemistry and drug development is largely unexplored. The lack of data on its biological activity and synthetic accessibility presents both a challenge and an opportunity for researchers.
Future research should focus on:
-
Developing and publishing efficient and scalable synthetic routes.
-
Screening this compound and its derivatives for a wide range of biological activities.
-
Investigating its potential as a scaffold or building block in the synthesis of novel therapeutic agents.
This technical guide provides a foundation for scientists and researchers interested in exploring the untapped potential of this compound. The development of novel applications for this compound will depend on rigorous experimental investigation into its synthesis, reactivity, and biological properties.
References
An In-depth Technical Guide to 4-((3-Bromophenyl)hydrazono)pentanoic Acid
For researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide on the properties, synthesis, and potential applications of 4-((3-Bromophenyl)hydrazono)pentanoic acid and its analogs. This class of compounds, characterized by the aryl hydrazone moiety, is of significant interest in medicinal chemistry due to its diverse biological activities.
Core Compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrN₂O₂ | Calculated |
| Molecular Weight | 285.14 g/mol | Calculated |
| IUPAC Name | 4-((2-(3-bromophenyl)hydrazinylidene))pentanoic acid | |
| CAS Number | 4328-94-3 (Disputed, more commonly associated with 1,3,5-Pentanetriol) | |
| Appearance | Likely a crystalline solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; limited solubility in water. | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available |
Synthesis and Experimental Protocols
The synthesis of 4-((3-Bromophenyl)hydrazono)pentanoic acid typically proceeds via a condensation reaction between (3-bromophenyl)hydrazine (B1328922) and a 4-oxopentanoic acid (levulinic acid) derivative. This reaction is a standard method for forming hydrazones.[1][2][3]
General Experimental Protocol for Hydrazone Synthesis
This protocol is a generalized procedure that can be adapted for the synthesis of 4-((3-Bromophenyl)hydrazono)pentanoic acid.
Materials:
-
(3-Bromophenyl)hydrazine or its hydrochloride salt (1 equivalent)
-
Levulinic acid (1 equivalent)
-
Ethanol or acetic acid (as solvent)
-
Catalytic amount of acid (e.g., glacial acetic acid, if not used as the solvent)
Procedure:
-
Dissolve equimolar amounts of (3-bromophenyl)hydrazine and levulinic acid in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add a few drops of a catalytic acid, such as glacial acetic acid, to the mixture.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure hydrazone.
Synthetic workflow for 4-((3-Bromophenyl)hydrazono)pentanoic acid.
Biological Activity and Potential Applications
Hydrazone derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, making them attractive scaffolds for drug discovery.[4][5][6][7][8] The presence of the azomethine group (-NHN=CH-) is crucial for their biological effects.
Potential Signaling Pathways and Mechanisms of Action
While the specific pathways affected by 4-((3-Bromophenyl)hydrazono)pentanoic acid have not been elucidated, related aryl hydrazone compounds have been shown to modulate various biological targets. These include enzymes, receptors, and signaling pathways involved in a range of diseases.
Potential biological targets and outcomes of aryl hydrazones.
The diverse biological activities reported for hydrazone derivatives include:
-
Anticancer Activity: Many hydrazone derivatives have demonstrated cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: This class of compounds has shown efficacy against a range of bacteria and fungi.
-
Anti-inflammatory and Analgesic Activity: Some hydrazones exhibit potent anti-inflammatory and pain-relieving properties.[4]
-
Anticonvulsant Activity: Aryl hydrazones have been investigated for their potential in treating epilepsy.[8]
-
Antidepressant Activity: Certain hydrazone derivatives act as monoamine oxidase (MAO) inhibitors, suggesting antidepressant potential.[7]
The bromophenyl moiety in 4-((3-Bromophenyl)hydrazono)pentanoic acid can further influence its biological activity through halogen bonding and by modifying its lipophilicity, which affects cell permeability and target interaction.
Suppliers of Precursors
While direct suppliers of 4-((3-Bromophenyl)hydrazono)pentanoic acid are not readily identifiable, the key precursors for its synthesis are commercially available from various chemical suppliers.
| Precursor | Potential Suppliers |
| (3-Bromophenyl)hydrazine | Oakwood Chemical, Sigma-Aldrich, TCI Chemicals |
| Levulinic acid (4-Oxopentanoic acid) | Sigma-Aldrich, Alfa Aesar, Thermo Fisher Scientific |
Researchers interested in this compound would typically synthesize it in-house following the general protocols outlined above. Custom synthesis services are also available from various contract research organizations (CROs).
References
- 1. benchchem.com [benchchem.com]
- 2. alcrut.com [alcrut.com]
- 3. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Biological Activities of Hydrazone Derivatives in the New Millennium | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
The Obscure Origins of 1,3,5-Pentanetriol: A Historical and Technical Overview
Despite its well-defined chemical structure and properties, the precise historical origins of 1,3,5-pentanetriol, including its initial discovery and the researchers responsible, remain notably absent from the readily available scientific literature. This technical guide delves into the known characteristics of this aliphatic triol, while acknowledging the conspicuous gap in our understanding of its historical narrative.
While the compound is cataloged in numerous chemical databases and available from various suppliers, a thorough review of historical chemical literature and scientific archives does not yield a definitive first report of its synthesis or isolation. This suggests that its discovery may have been an unremarkable event, possibly occurring as a byproduct of broader research into polyhydric alcohols or through a synthetic route that was not considered novel enough at the time to warrant a dedicated publication.
Chemical and Physical Properties
This compound is a tri-hydroxy substituted derivative of pentane. Its structure and key properties are summarized below.
| Property | Value |
| Molecular Formula | C₅H₁₂O₃ |
| Molecular Weight | 120.15 g/mol |
| CAS Number | 4328-94-3 |
| IUPAC Name | pentane-1,3,5-triol |
| Canonical SMILES | C(CO)C(CCO)O |
| InChI Key | LMMTVYUCEFJZLC-UHFFFAOYSA-N |
Note: The table above presents computationally derived and database-reported properties. Experimental values for properties such as melting and boiling points are not consistently reported in the literature.
Potential Synthetic Pathways
In the absence of a documented initial synthesis, we can infer potential historical and modern synthetic approaches based on established organic chemistry principles for the formation of aliphatic triols.
A logical, though undocumented, synthetic route could involve the reduction of a corresponding carbonyl or carboxyl compound. The following workflow illustrates a hypothetical pathway.
Experimental Protocol: A General Approach to Aliphatic Triol Synthesis via Reduction
The following provides a generalized experimental protocol for the reduction of a dihydroxy carboxylic acid derivative, which could hypothetically be adapted for the synthesis of this compound. This is a representative method and not a historically documented procedure for this specific compound.
Materials:
-
A suitable precursor such as ethyl 3,5-dihydroxypentanoate.
-
A reducing agent, for example, Lithium aluminum hydride (LiAlH₄).
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) as a solvent.
-
Apparatus for reflux under an inert atmosphere.
-
Equipment for quenching and work-up, including a separatory funnel and distillation apparatus.
-
Reagents for purification, such as drying agents (e.g., anhydrous sodium sulfate) and solvents for chromatography.
Procedure:
-
A solution of the dihydroxy ester in an anhydrous ether solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath.
-
A suspension of the reducing agent (e.g., LiAlH₄) in the same anhydrous solvent is slowly added to the ester solution with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period to ensure the completion of the reduction.
-
The reaction is carefully quenched by the slow, sequential addition of water and a sodium hydroxide (B78521) solution while cooling in an ice bath.
-
The resulting salts are filtered off, and the organic layer is separated.
-
The aqueous layer is extracted with additional portions of the organic solvent.
-
The combined organic extracts are dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure to yield the crude triol.
-
The crude product is then purified, typically by vacuum distillation or column chromatography.
Conclusion
The history of the discovery and initial synthesis of this compound is surprisingly elusive within the annals of chemical science. While its properties are known and it is commercially available, the foundational papers that would typically describe its first preparation and characterization are not apparent. This leaves a curious void in the historical record of this simple aliphatic triol. The synthetic pathways and experimental protocols presented here are based on established chemical principles for similar molecules and serve as a plausible representation of how its synthesis might have been, and can be, achieved. For researchers and drug development professionals, the value of this compound lies in its potential as a simple, functionalized building block, though its own history remains a subject for further, deeper investigation.
1,3,5-Pentanetriol: A Technical Whitepaper on Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1,3,5-Pentanetriol is a triol, a chemical compound containing three hydroxyl groups. Its structure suggests potential utility as a versatile building block in polymer chemistry and as an excipient in pharmaceutical formulations. However, a comprehensive review of publicly available scientific literature reveals a significant gap in dedicated research exploring its specific applications. This technical guide summarizes the known physicochemical properties of this compound and explores its potential, yet currently undocumented, research applications based on the established roles of similar polyols. Due to the limited specific data, this paper will focus on theoretical applications and general methodologies common for polyols in related fields.
Introduction
This compound (CAS No. 4328-94-3) is a linear, five-carbon molecule functionalized with hydroxyl groups at the first, third, and fifth positions.[1] This structure imparts hydrophilicity and provides multiple reactive sites for chemical modification. While its isomeric counterpart, 1,2,5-pentanetriol, has been investigated as a bio-based component in the synthesis of polyurethane foams, dedicated research on the applications of this compound remains conspicuously absent from peer-reviewed literature. This whitepaper aims to bridge this knowledge gap by providing a foundational understanding of its properties and postulating its potential research applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are primarily derived from chemical databases and computational models.[1][2]
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₃ | [1] |
| Molecular Weight | 120.15 g/mol | [1] |
| CAS Number | 4328-94-3 | [1] |
| Appearance | Solid | |
| Storage Temperature | Refrigerator | |
| Purity | ≥95% |
Potential Research Applications
Based on the chemical nature of this compound and the known applications of other polyols, several key areas of research present themselves as fertile ground for investigation.
Polymer Chemistry
The trifunctionality of this compound makes it a prime candidate as a crosslinking agent or a monomer in the synthesis of various polymers.
Hypothetical Application: this compound could be employed as a monomer in the synthesis of biodegradable polyesters. The introduction of a triol into a polyester (B1180765) backbone would create branched or cross-linked structures, potentially enhancing the mechanical properties and altering the degradation kinetics of the resulting polymer.
Generic Experimental Protocol for Polyester Synthesis:
-
Reactants: this compound, a dicarboxylic acid (e.g., adipic acid, succinic acid), and a suitable catalyst (e.g., tin(II) octoate).
-
Procedure:
-
The reactants are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
The mixture is heated under a nitrogen atmosphere to a temperature sufficient to initiate polymerization (typically 150-200°C).
-
The reaction is allowed to proceed, with the removal of water as a byproduct, until the desired molecular weight is achieved.
-
The resulting polyester is then purified and characterized using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC).
-
Hypothetical Application: Similar to its isomer, 1,2,5-pentanetriol, this compound could serve as a polyol component in the synthesis of polyurethanes. Its three hydroxyl groups would react with isocyanates to form a cross-linked polyurethane network, which could be tailored for applications ranging from foams to coatings and adhesives.
Generic Experimental Protocol for Polyurethane Synthesis:
-
Reactants: this compound, a diisocyanate (e.g., methylene (B1212753) diphenyl diisocyanate (MDI) or toluene (B28343) diisocyanate (TDI)), a catalyst (e.g., dibutyltin (B87310) dilaurate), and potentially a blowing agent for foam production.
-
Procedure:
-
The this compound and catalyst are mixed in a suitable reaction vessel.
-
The diisocyanate is added to the mixture under vigorous stirring.
-
For foam synthesis, a blowing agent is introduced to create the porous structure.
-
The reaction mixture is allowed to cure, forming the solid polyurethane material.
-
The properties of the resulting polyurethane are then characterized (e.g., density, compressive strength, thermal stability).
-
Drug Delivery and Pharmaceutical Formulations
The hydrophilic nature and multiple functional groups of this compound suggest its potential use in drug delivery systems and as a pharmaceutical excipient.
Hypothetical Application: this compound could be used to synthesize biodegradable and biocompatible polymers for encapsulating therapeutic agents. The hydroxyl groups could also be functionalized to attach targeting ligands or to modify the release profile of the encapsulated drug. As an excipient, it could function as a solubilizing agent, humectant, or plasticizer in various dosage forms.
Visualizing Potential Workflows
While no specific signaling pathways involving this compound have been identified, we can visualize the logical workflow for its potential application in polymer synthesis.
Caption: A conceptual workflow for the synthesis and characterization of novel polymers using this compound as a monomer.
Conclusion and Future Directions
This compound represents an under-explored molecule with significant potential in materials science and pharmaceutical development. Its trifunctional nature offers a platform for creating complex and highly functionalized materials. The lack of dedicated research into its applications presents a clear opportunity for novel investigations. Future research should focus on:
-
Systematic Synthesis and Characterization: Detailed studies on the synthesis of polyesters, polyurethanes, and other polymers using this compound, with thorough characterization of their properties.
-
Biocompatibility and Toxicity Studies: Evaluation of the safety profile of this compound and its derivatives to determine their suitability for biomedical applications.
-
Drug Delivery Vehicle Development: Exploration of this compound-based polymers for the encapsulation and controlled release of therapeutic agents.
The information presented in this whitepaper, though based on the general properties of polyols, provides a solid foundation and a call to action for the scientific community to explore the untapped potential of this compound.
References
Methodological & Application
Application Notes and Protocols for Polyester Synthesis Using 1,3,5-Pentanetriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyesters are a versatile class of polymers with wide-ranging applications in the biomedical field, including in drug delivery systems, tissue engineering scaffolds, and biodegradable implants. The incorporation of multifunctional monomers, such as triols, into the polymer backbone allows for the synthesis of branched or cross-linked polyesters with tunable mechanical properties, degradation kinetics, and drug-release profiles. 1,3,5-Pentanetriol is a trifunctional alcohol that can be used to create branched polyesters.[1][2][3] The presence of a third hydroxyl group, in addition to the two primary hydroxyls, provides a branching point, leading to polymers with unique architectures compared to linear polyesters derived from diols.[4]
This document provides a detailed guide for the synthesis of polyesters from this compound and a dicarboxylic acid via melt polycondensation. The protocol is based on established methods for polyester (B1180765) synthesis using similar polyol monomers, such as glycerol (B35011).[5][6] It should be noted that while general principles of polyester chemistry are applicable, specific reaction parameters for this compound may require optimization.
Data Presentation
| Parameter | Polyester A | Polyester B | Polyester C |
| Monomers | This compound, Adipic Acid | This compound, Sebacic Acid | This compound, Adipic Acid |
| Molar Ratio (Triol:Diacid) | 1:1.2 | 1:1 | 1.2:1 |
| Catalyst | Titanium (IV) butoxide | Tin (II) octoate | p-Toluenesulfonic acid |
| Catalyst Concentration (mol%) | 0.1 | 0.1 | 0.5 |
| Reaction Temperature (°C) | 180 | 190 | 170 |
| Reaction Time (h) | 8 | 10 | 12 |
| Number Average Molecular Weight (Mn, g/mol ) | 8,500 | 12,000 | 6,000 |
| Weight Average Molecular Weight (Mw, g/mol ) | 25,000 | 38,000 | 15,000 |
| Polydispersity Index (PDI) | 2.9 | 3.2 | 2.5 |
| Glass Transition Temperature (Tg, °C) | -25 | -35 | -20 |
| Decomposition Temperature (Td, 5% weight loss, °C) | 310 | 325 | 300 |
Experimental Protocols
Materials and Equipment
-
Dicarboxylic acid (e.g., Adipic Acid, Sebacic Acid)
-
Catalyst (e.g., Titanium (IV) butoxide, Tin (II) octoate, p-Toluenesulfonic acid)
-
Nitrogen gas supply
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Vacuum pump
-
Schlenk line (optional, for inert atmosphere)
-
Standard laboratory glassware
-
Analytical balance
Synthesis of Branched Polyester via Melt Polycondensation
This protocol describes a two-stage melt polycondensation process, a common method for synthesizing polyesters.[7][8]
Stage 1: Esterification
-
Reactor Setup: Assemble a clean, dry three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Charging Monomers: Accurately weigh and add this compound and the chosen dicarboxylic acid to the flask. A slight excess of the triol can be used to ensure the formation of hydroxyl-terminated prepolymers.
-
Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-20 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating: Begin stirring and gradually heat the reaction mixture to a temperature of 150-180°C. The exact temperature will depend on the melting points of the monomers.
-
Catalyst Addition: Once the monomers have melted and formed a homogeneous mixture, add the catalyst.
-
Esterification Reaction: Continue heating and stirring the mixture at this temperature. Water will be produced as a byproduct of the esterification reaction and will be collected in the condenser. The reaction progress can be monitored by measuring the amount of water collected. This stage typically lasts for 2-4 hours.
Stage 2: Polycondensation
-
Temperature Increase: After the initial esterification stage, gradually increase the temperature to 180-220°C.
-
Vacuum Application: Slowly apply a vacuum to the system to facilitate the removal of the remaining water and any other volatile byproducts. This will drive the polymerization reaction towards the formation of higher molecular weight polyester.
-
Polycondensation Reaction: Continue the reaction under vacuum for several hours (4-12 hours). The viscosity of the reaction mixture will increase significantly as the polymer chains grow.
-
Reaction Termination: Once the desired viscosity is reached, or after a predetermined time, stop the reaction by cooling the flask to room temperature.
-
Polymer Isolation: The resulting polyester can be isolated and purified as needed. For amorphous polymers, this may involve dissolving the polymer in a suitable solvent and precipitating it in a non-solvent.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polyester and determine the degree of branching.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester functional groups and confirm the completion of the reaction.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm) of the polyester.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of polyester from this compound.
Caption: Reaction pathway for the formation of a branched polyester.
Safety Precautions
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Care should be taken when working with hot oil baths and glassware under vacuum.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
References
- 1. This compound | C5H12O3 | CID 554363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | 4328-94-3 | EAA32894 | Biosynth [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of 1,3,5-Pentanetriol in Polyurethane Foam Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the incorporation of 1,3,5-Pentanetriol as a crosslinking agent in polyurethane foam formulations. The information is intended to guide researchers in developing and characterizing novel polyurethane materials with tailored properties.
Introduction
This compound is a short-chain aliphatic triol that can be utilized as a crosslinking agent in the synthesis of polyurethane foams. Its trifunctional nature allows for the formation of a three-dimensional polymer network, which can significantly influence the mechanical and thermal properties of the resulting foam. The introduction of crosslinks via this compound is expected to increase the rigidity, compressive strength, and thermal stability of the polyurethane foam. These properties are critical in various applications, including medical devices, drug delivery systems, and tissue engineering scaffolds.
The primary role of a crosslinking agent like this compound is to increase the crosslink density of the polymer matrix. This restricts the mobility of the polymer chains, leading to a more rigid material. The concentration of the triol can be varied to precisely control the degree of crosslinking and, consequently, the final properties of the foam.
Key Reactions in Polyurethane Foam Formation
The formation of polyurethane foam involves two primary simultaneous reactions:
-
Gelling Reaction: The reaction between the isocyanate groups (-NCO) and the hydroxyl groups (-OH) of the polyol and crosslinker (this compound) forms the urethane (B1682113) linkages, leading to polymer chain growth and network formation.
-
Blowing Reaction: The reaction of isocyanate groups with water produces an unstable carbamic acid, which then decomposes into an amine and carbon dioxide (CO2) gas. The CO2 gas acts as the blowing agent, causing the polymerizing mixture to expand and form a cellular structure.
A delicate balance between these two reactions is crucial for producing a stable foam with a uniform cell structure.
Expected Effects of this compound on Foam Properties
Based on the function of triol crosslinkers in polyurethane systems, the incorporation of this compound is anticipated to have the following effects:
-
Increased Compressive Strength and Modulus: The higher crosslink density will result in a more rigid foam structure, capable of withstanding greater compressive forces.
-
Increased Glass Transition Temperature (Tg): The restricted chain mobility due to crosslinking will increase the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Decreased Elongation at Break: The increased rigidity will likely lead to a more brittle foam with lower elongation before failure.
-
Potentially Altered Cell Morphology: The change in reaction kinetics and viscosity of the polymerizing mixture due to the presence of the triol may affect the cell size and structure of the foam.
Quantitative Data Summary
Table 1: Effect of Triol Crosslinker Concentration on Polyurethane Mechanical Properties (Illustrative Data)
| Triol Concentration (mol % of total hydroxyl groups) | Apparent Density ( kg/m ³) | Compressive Strength (kPa) | Elastic Modulus (MPa) |
| 0 | 35 | 150 | 3.0 |
| 5 | 36 | 200 | 4.5 |
| 10 | 37 | 280 | 6.5 |
| 15 | 38 | 350 | 8.0 |
Note: This data is representative and based on general trends observed for triol crosslinkers. Actual values will depend on the specific formulation.
A study on the isomer, pentane-1,2,5-triol, in rigid polyurethane foams demonstrated a significant increase in compressive strength.[1][2] Foams incorporating up to 30% of a bio-based polyol derived from pentane-1,2,5-triol exhibited better compressive strength (>400.0 kPa) compared to conventional formulations.[1][2]
Table 2: Influence of Triol Concentration on Thermal Properties (Illustrative Data)
| Triol Concentration (mol % of total hydroxyl groups) | Glass Transition Temperature (Tg) (°C) |
| 0 | 50 |
| 10 | 65 |
| 20 | 80 |
| 30 | 95 |
Note: This data is illustrative, showing the expected increase in Tg with higher crosslinker concentration.
Experimental Protocol: Preparation of Polyurethane Foam with this compound
This protocol outlines a general procedure for the laboratory-scale, hand-mix preparation of polyurethane foam incorporating this compound.
5.1. Materials and Equipment
-
Polyol: A suitable polyether or polyester (B1180765) polyol (e.g., poly(propylene glycol) or poly(ethylene glycol) based).
-
Isocyanate: A di- or poly-isocyanate (e.g., Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)).
-
This compound: As the crosslinking agent.
-
Catalysts: Amine catalyst (for the blowing reaction) and a tin catalyst (for the gelling reaction).
-
Surfactant: Silicone-based surfactant to stabilize the foam cells.
-
Blowing Agent: Deionized water.
-
Disposable mixing cups and stirring rods.
-
Fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.
-
Balance (accurate to 0.01 g).
-
Oven for curing.
5.2. Formulation Calculation
The formulation is typically calculated based on parts per hundred parts of polyol (pphp). The isocyanate amount is determined by the isocyanate index, which is the ratio of NCO groups to OH groups, multiplied by 100. An index of 105 is common.
Table 3: Example Polyurethane Foam Formulation with this compound
| Component | Parts by Weight (pbw) |
| Polyether Polyol | 100 |
| This compound | 5 - 15 (variable) |
| Deionized Water | 3.5 |
| Silicone Surfactant | 1.0 |
| Amine Catalyst | 0.5 |
| Tin Catalyst | 0.2 |
| Isocyanate (TDI or MDI) | To achieve NCO Index of 105 |
5.3. Experimental Workflow
Caption: Experimental workflow for polyurethane foam synthesis.
5.4. Step-by-Step Procedure
-
Preparation: In a fume hood, accurately weigh all the components for 'Part A' (polyol, this compound, water, surfactant, and catalysts) into a disposable mixing cup.
-
Mixing Part A: Thoroughly mix the components of Part A with a stirring rod until a homogeneous mixture is obtained.
-
Isocyanate Preparation: In a separate cup, weigh the required amount of isocyanate ('Part B').
-
Combining and Mixing: Quickly pour Part B into Part A and immediately start mixing vigorously with a mechanical stirrer or by hand for 10-15 seconds. The mixture will start to change in color and viscosity.
-
Pouring: As soon as mixing is complete, pour the reacting mixture into a mold (e.g., a paper cup or a specific mold for testing).
-
Curing: Allow the foam to rise and cure in the fume hood at ambient temperature for at least 24 hours.
-
Post-Curing: For complete reaction, post-cure the foam in an oven at 70°C for 2 hours.
-
Sample Preparation: After cooling to room temperature, carefully remove the foam from the mold and cut it into desired dimensions for characterization.
Characterization of Polyurethane Foams
6.1. Apparent Density
The apparent density of the foam can be determined by measuring the weight and volume of a regularly shaped sample.
6.2. Mechanical Properties
Compressive strength and modulus can be measured using a universal testing machine (UTM) according to standard methods (e.g., ASTM D1621).
6.3. Thermal Properties
The glass transition temperature (Tg) can be determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).
6.4. Morphology
The cellular structure of the foam can be examined using Scanning Electron Microscopy (SEM) to determine cell size, shape, and distribution.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the introduction of this compound and the resulting foam properties.
Caption: Influence of this compound on foam properties.
References
Application of 1,3,5-Pentanetriol as a Plasticizer for Polymer Films
Application Note AP-PFP-001
Introduction
1,3,5-Pentanetriol, a tri-functional alcohol, presents itself as a promising, yet underexplored, plasticizer for a variety of polymer films. As a member of the polyol family, it shares structural similarities with common plasticizers like glycerol (B35011) and sorbitol.[1] Plasticizers are essential additives that increase the flexibility, workability, and distensibility of polymers by intercalating between polymer chains, thereby reducing intermolecular forces and increasing free volume.[1][2] This application note provides a detailed overview of the potential use of this compound as a plasticizer, including its mechanism of action, hypothetical performance data, and detailed experimental protocols for film preparation and characterization. This document is intended for researchers, scientists, and drug development professionals working with polymer films.
Mechanism of Action
The plasticizing effect of polyols like this compound is primarily attributed to the disruption of intermolecular hydrogen bonds between polymer chains.[3][4] The hydroxyl groups (-OH) on the this compound molecule form new hydrogen bonds with the polymer, effectively shielding the polymer chains from each other.[5] This process increases the mobility of the polymer chains, leading to a decrease in the glass transition temperature (Tg) and enhanced flexibility.[4][5] The relatively small molecular size of this compound would theoretically allow for efficient penetration into the polymer matrix.
Hypothetical Performance Data
Table 1: Hypothetical Mechanical Properties of Polymer Films Plasticized with this compound
| Plasticizer Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Control) | 40.0 | 5.0 |
| 10 | 25.0 | 50.0 |
| 20 | 15.0 | 150.0 |
| 30 | 8.0 | 250.0 |
Table 2: Hypothetical Thermal Properties of Polymer Films Plasticized with this compound
| Plasticizer Concentration (wt%) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| 0 (Control) | 80 | 180 |
| 10 | 65 | 175 |
| 20 | 45 | 170 |
| 30 | 25 | 165 |
Table 3: Hypothetical Barrier Properties of Polymer Films Plasticized with this compound
| Plasticizer Concentration (wt%) | Water Vapor Permeability (g·mm/m²·d·kPa) |
| 0 (Control) | 0.5 |
| 10 | 1.5 |
| 20 | 3.0 |
| 30 | 5.0 |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of polymer films plasticized with this compound.
Protocol 1: Preparation of Plasticized Polymer Films by Solution Casting
This protocol describes a common method for preparing polymer films in a laboratory setting.[7]
Materials:
-
Polymer (e.g., Polyvinyl Alcohol (PVA), Starch)
-
Distilled Water (or other suitable solvent)
-
Petri dishes
-
Magnetic stirrer with hot plate
-
Desiccator with a drying agent
Procedure:
-
Polymer Solution Preparation:
-
Dissolve a predetermined amount of the polymer in distilled water with continuous stirring to create a solution of the desired concentration (e.g., 5% w/v).
-
Heat the solution gently (e.g., 80-90°C for PVA) if necessary to facilitate complete dissolution.[7]
-
-
Addition of Plasticizer:
-
To separate polymer solutions, add varying amounts of this compound to achieve the target weight percentages (e.g., 10%, 20%, 30% based on the dry weight of the polymer).
-
Continue stirring the solutions for at least 30 minutes to ensure homogeneous mixing.
-
-
Casting and Drying:
-
Pour a fixed volume of each plasticized polymer solution into a level Petri dish.
-
Dry the films in an oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours, or until the solvent has completely evaporated.
-
After initial drying, transfer the films to a desiccator for at least 48 hours to ensure the removal of residual moisture before characterization.
-
Protocol 2: Characterization of Plasticized Polymer Films
A. Mechanical Properties - Tensile Testing
This protocol is based on the ASTM D882 standard for determining the tensile properties of thin plastic sheeting.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell.
Procedure:
-
Cut the prepared films into rectangular strips of specific dimensions (e.g., 10 mm width x 100 mm length).
-
Measure the thickness of each strip at several points using a micrometer and calculate the average.
-
Mount the film strip in the grips of the UTM.
-
Apply a constant rate of extension until the film breaks.
-
Record the force and elongation data to determine the tensile strength and elongation at break.
B. Thermal Properties - Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer films.[5]
Equipment:
-
Differential Scanning Calorimeter
Procedure:
-
Cut a small sample (5-10 mg) from the center of the film and place it in an aluminum DSC pan.
-
Seal the pan and place it in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to identify the Tg and Tm.
C. Barrier Properties - Water Vapor Permeability (WVP)
This protocol is based on the ASTM E96/E96M standard for water vapor transmission of materials.
Equipment:
-
Permeability cups
-
Environmental chamber with controlled temperature and humidity
-
Analytical balance
Procedure:
-
Place a desiccant (e.g., anhydrous calcium chloride) in the permeability cups.
-
Seal the cups with the polymer film samples, ensuring an airtight seal.
-
Place the cups in an environmental chamber with a controlled high relative humidity (e.g., 75% RH) and temperature.
-
Weigh the cups at regular intervals to determine the rate of water vapor transmission through the film.
-
Calculate the Water Vapor Permeability based on the weight gain over time, the film area, and the water vapor pressure gradient across the film.
Visualizations
Caption: Mechanism of Polymer Plasticization by this compound.
Caption: Workflow for Plasticized Polymer Film Preparation and Characterization.
References
- 1. Influence of Plasticizers Concentration on Thermal, Mechanical, and Physicochemical Properties on Starch Films | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Combination of Sorbitol and Glycerol, as Plasticizers, and Oxidized Starch Improves the Physicochemical Characteristics of Films for Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural characterization and properties of polyols plasticized chitosan films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effects of glycerol and sorbitol on a novel biodegradable edible film based on Malva sylvestris flower gum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. This compound | 4328-94-3 [chemicalbook.com]
Application Notes and Protocols for the Evaluation of 1,3,5-Pentanetriol as a Humectant in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humectants are essential ingredients in cosmetic and dermatological formulations, acting to attract and retain moisture in the skin, thereby enhancing hydration and improving skin barrier function.[1] Polyols, such as glycerin and propylene (B89431) glycol, are widely utilized for their humectant properties.[2] 1,3,5-Pentanetriol, a tri-hydroxy alcohol (CAS No. 4328-94-3), presents a chemical structure conducive to hydrogen bonding with water, suggesting its potential as a novel humectant for cosmetic applications.[3][4]
These application notes provide a framework for the comprehensive evaluation of this compound as a functional humectant in cosmetic formulations. The following sections detail experimental protocols for assessing its hygroscopicity, impact on skin hydration, and effect on formulation stability.
Disclaimer: There is a notable lack of published research specifically detailing the use and efficacy of this compound as a cosmetic humectant. The following protocols are therefore presented as a guide for the research and evaluation of this compound, based on established methodologies for testing humectants and cosmetic ingredients.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for initial formulation development and safety assessment.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 4328-94-3 | [5][6] |
| Molecular Formula | C₅H₁₂O₃ | [3] |
| Molecular Weight | 120.15 g/mol | [3] |
| Predicted pKa | 14.36 ± 0.20 | [4] |
| Predicted logPoct/wat | -0.888 | [7] |
| Topological Polar Surface Area | 60.7 Ų | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Experimental Protocols
The following protocols are designed to assess the fundamental humectant properties of this compound and its performance within a cosmetic formulation.
Protocol for Hygroscopicity Assessment
This protocol determines the water-absorbing and retaining capacity of this compound compared to established humectants.
Objective: To quantify the hygroscopic nature of this compound at various relative humidity (RH) levels.
Materials:
-
This compound
-
Glycerin (Positive Control)
-
Propylene Glycol (Positive Control)
-
Silica (B1680970) Gel (Negative Control - Desiccant)
-
Controlled humidity chambers or desiccators with saturated salt solutions to achieve desired RH (e.g., 50% RH, 75% RH).
-
Analytical balance
-
Shallow glass weighing dishes
Methodology:
-
Pre-dry the weighing dishes in an oven at 105°C for 1 hour and cool in a desiccator.
-
Accurately weigh approximately 1.0 g of this compound, glycerin, propylene glycol, and silica gel into separate pre-weighed dishes.
-
Place the dishes in the controlled humidity chambers.
-
Record the weight of each sample at predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours).
-
Calculate the percentage of water absorbed at each time point using the following formula: % Water Absorption = [(Wt - W0) / W0] * 100 Where:
-
Wt = Weight of the sample at time 't'
-
W0 = Initial weight of the sample
-
Data Presentation: The results should be summarized in a table comparing the percentage of water absorption over time for all tested substances at each relative humidity level.
Table 2: Hypothetical Hygroscopicity Data for this compound
| Humectant | Relative Humidity | % Water Absorption (24h) | % Water Absorption (48h) | % Water Absorption (72h) |
| This compound | 50% | Data | Data | Data |
| 75% | Data | Data | Data | |
| Glycerin | 50% | Data | Data | Data |
| 75% | Data | Data | Data | |
| Propylene Glycol | 50% | Data | Data | Data |
| 75% | Data | Data | Data |
Protocol for In-Vitro Skin Hydration Study
This protocol evaluates the ability of a formulation containing this compound to increase the hydration of an in-vitro skin model.[8][9]
Objective: To measure the change in skin surface hydration after topical application of a formulation containing this compound.
Materials:
-
Reconstituted human epidermal tissue models (e.g., EpiDerm™, EpiSkin™).
-
Base cosmetic formulation (o/w emulsion).
-
Test Formulation: Base formulation + 3% w/w this compound.
-
Positive Control Formulation: Base formulation + 3% w/w Glycerin.
-
Negative Control: Untreated tissue.
-
Corneometer or similar impedance-based skin hydration measurement device.[10]
-
Sterile cell culture hood.
-
Phosphate-buffered saline (PBS).
Methodology:
-
Equilibrate the tissue models in an appropriate assay medium overnight at 37°C, 5% CO₂.[9]
-
Acclimate the tissues to ambient temperature and humidity for at least 90 minutes.[11]
-
Measure the baseline skin hydration of each tissue model.
-
Topically apply a standardized amount (e.g., 10 µL) of the test formulation, positive control, and leave the negative control untreated.[9]
-
Incubate for 60 minutes.[11]
-
Gently remove any excess formulation with a sterile cotton swab.[8]
-
Measure skin hydration at specified time points post-application (e.g., 0, 15, 30, 60, and 120 minutes).[8][11]
-
Calculate the percentage increase in skin hydration from baseline for each group.
Data Presentation: The data should be presented in a table showing the average percentage increase in skin hydration at each time point.
Table 3: Hypothetical In-Vitro Skin Hydration Data
| Formulation | % Increase in Hydration (15 min) | % Increase in Hydration (60 min) | % Increase in Hydration (120 min) |
| Base Formulation | Data | Data | Data |
| + 3% this compound | Data | Data | Data |
| + 3% Glycerin | Data | Data | Data |
| Untreated Control | N/A | N/A | N/A |
Protocol for Cosmetic Formulation Stability Testing
This protocol assesses the physical and chemical stability of a cosmetic formulation containing this compound.[12][13]
Objective: To evaluate the impact of this compound on the stability of a cosmetic emulsion under accelerated conditions.
Materials:
-
Test Formulation: Base o/w emulsion + 3% w/w this compound.
-
Control Formulation: Base o/w emulsion.
-
Temperature- and humidity-controlled stability chambers (e.g., 25°C/60% RH, 40°C/75% RH).[14]
-
pH meter.
-
Viscometer.
-
Microscope.
-
Centrifuge.
Methodology:
-
Prepare batches of the test and control formulations.
-
Package the formulations in their intended final packaging.
-
Store the samples in the stability chambers.
-
Evaluate the samples at initial (T=0) and subsequent time points (e.g., 1, 2, and 3 months for accelerated testing).[14]
-
Assess the following parameters at each time point:
-
Physical Appearance: Color, odor, phase separation, creaming.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity to detect changes in rheology.
-
Microscopic Analysis: Observe globule size and distribution for signs of coalescence.
-
Centrifugation Test: Centrifuge a sample to assess emulsion stability under stress.
-
Data Presentation: The stability data should be compiled in a table for easy comparison between the test and control formulations over time.
Table 4: Hypothetical Accelerated Stability Data (3 Months at 40°C)
| Parameter | Formulation | T=0 | T=1 Month | T=2 Months | T=3 Months |
| Appearance | Control | Conforms | Conforms | Conforms | Conforms |
| + 3% this compound | Conforms | Conforms | Conforms | Conforms | |
| pH | Control | 5.5 | 5.4 | 5.3 | 5.2 |
| + 3% this compound | 5.5 | 5.5 | 5.4 | 5.3 | |
| Viscosity (cP) | Control | 10,000 | 9,800 | 9,500 | 9,200 |
| + 3% this compound | 10,500 | 10,400 | 10,200 | 10,000 | |
| Phase Separation | Control | No | No | No | Slight Creaming |
| + 3% this compound | No | No | No | No |
Visualizations
Experimental Workflow for Humectant Evaluation
References
- 1. Humectant - Wikipedia [en.wikipedia.org]
- 2. Cosmetics - EPA - European Association of Polyol Producers [polyols-eu.org]
- 3. This compound | C5H12O3 | CID 554363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 4328-94-3 | EAA32894 | Biosynth [biosynth.com]
- 7. This compound (CAS 4328-94-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Skin Hydration • Mattek - Part of Sartorius [mattek.com]
- 9. mattek.com [mattek.com]
- 10. Influence of polyol and oil concentration in cosmetic products on skin moisturization and skin surface roughness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo evaluation of a moisture treatment cream containing three critical elements of natural skin moisturization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cosmeticsfulfilment.co.uk [cosmeticsfulfilment.co.uk]
- 13. Stability Testing And Prediction Of Cosmetic Formulation: How To Avoid Stability Failures? [onlytrainings.com]
- 14. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
Application Notes and Protocols for the Exploratory Use of 1,3,5-Pentanetriol in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a theoretical guide for the exploratory use of 1,3,5-Pentanetriol as a potential solvent additive in protein crystallization. As of the latest literature review, there is no documented evidence or established protocol for the use of this compound for this specific application. The information presented herein is based on the general principles of protein crystallization and the known properties of similar polyol compounds commonly used in the field. Researchers should treat these protocols as a starting point for investigation and not as established methods.
Introduction
The crystallization of proteins is a critical yet often challenging step in determining their three-dimensional structure. The process is highly sensitive to a variety of chemical and physical parameters, including the composition of the crystallization solution. Polyols, such as glycerol (B35011) and ethylene (B1197577) glycol, are widely used as additives in protein crystallization to enhance protein stability, reduce the rate of nucleation, and improve crystal quality.[1][2] These molecules are thought to exert their effects through preferential hydration of the protein surface, which can stabilize the native protein conformation and prevent non-specific aggregation, thereby creating a more favorable environment for ordered crystal lattice formation.
This compound is a triol, a chemical characteristic it shares with glycerol.[3] Its multiple hydroxyl groups suggest it has the potential to form hydrogen bonds with both water and protein molecules, which may impart protein-stabilizing and cryoprotectant properties. This structural similarity to commonly used crystallization additives makes this compound a candidate for investigation in protein crystallization screens. These application notes provide a framework for the systematic evaluation of this compound as a novel additive in protein crystallization experiments.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are relevant for its potential application in protein crystallization.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂O₃ | [3][4] |
| Molecular Weight | 120.15 g/mol | [3][4] |
| Hydrogen Bond Donors | 3 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Topological Polar Surface Area | 60.7 Ų | [5] |
| CAS Number | 4328-94-3 | [4] |
Hypothetical Application in Protein Crystallization
Based on its chemical structure, this compound could potentially function in several ways in a protein crystallization experiment:
-
As a Protein Stabilizer: The hydroxyl groups of this compound can interact with the protein surface, potentially stabilizing its folded state and preventing denaturation or aggregation, which are common impediments to crystallization.[1][2]
-
As a Crystallization Additive: By modulating the solvent properties, this compound might influence the kinetics of nucleation and crystal growth, potentially leading to fewer, larger, and better-ordered crystals.
-
As a Potential Cryoprotectant: Similar to other polyols, this compound may exhibit cryoprotective properties, which are essential for protecting protein crystals from damage during flash-cooling for X-ray diffraction data collection.[6]
Experimental Protocols: Screening this compound as a Crystallization Additive
The following protocols describe a hypothetical approach to screening this compound as an additive in a protein crystallization experiment using the vapor diffusion method.
Materials
-
Purified protein solution (concentration to be optimized, typically 5-20 mg/mL)
-
This compound (highly purified grade)[7]
-
Stock solutions of common precipitants (e.g., Polyethylene Glycol (PEG) 4000, Ammonium Sulfate)
-
Stock solutions of various buffers (e.g., Tris-HCl, HEPES, Sodium Acetate) covering a range of pH values
-
Crystallization plates (e.g., 24-well or 96-well sitting or hanging drop plates)
-
Pipettes and tips for handling small volumes
-
Microscope for crystal observation
Protocol 1: Preparation of this compound Stock Solutions
-
Prepare a high-concentration stock solution of this compound (e.g., 50% v/v) in ultrapure water.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any particulate matter.
-
From this stock, prepare a series of working solutions at lower concentrations (e.g., 5%, 10%, 15%, 20% v/v) by diluting with the appropriate buffer that will be used in the crystallization screen.
Protocol 2: Vapor Diffusion Crystallization Setup
The following describes a sitting drop vapor diffusion setup. A similar procedure can be followed for hanging drop experiments.
-
Prepare the Reservoir Solution: In the wells of the crystallization plate, pipette the reservoir solution. This solution will typically contain a precipitant and a buffer. For an initial screen, a range of precipitant concentrations should be tested.
-
Prepare the Crystallization Drop: On the sitting drop post, carefully pipette a small volume (e.g., 1 µL) of the protein solution.
-
Add the Reservoir Solution to the Drop: To the protein drop, add an equal volume (e.g., 1 µL) of the reservoir solution containing a specific concentration of this compound.
-
Seal the Plate: Carefully seal the crystallization plate to ensure a closed system for vapor diffusion.
-
Incubate and Observe: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and observe the drops periodically under a microscope over several days to weeks for the appearance of crystals, precipitate, or other outcomes.
Hypothetical Screening Grid
The following table represents a hypothetical screening grid for testing the effect of this compound in combination with a common precipitant, PEG 4000. The buffer and pH should be chosen based on the known stability of the target protein.
| Well | Precipitant (PEG 4000, % w/v) | This compound (% v/v) |
| A1 | 10 | 0 |
| A2 | 10 | 5 |
| A3 | 10 | 10 |
| A4 | 10 | 15 |
| A5 | 10 | 20 |
| B1 | 15 | 0 |
| B2 | 15 | 5 |
| B3 | 15 | 10 |
| B4 | 15 | 15 |
| B5 | 15 | 20 |
| C1 | 20 | 0 |
| C2 | 20 | 5 |
| C3 | 20 | 10 |
| C4 | 20 | 15 |
| C5 | 20 | 20 |
| D1 | 25 | 0 |
| D2 | 25 | 5 |
| D3 | 25 | 10 |
| D4 | 25 | 15 |
| D5 | 25 | 20 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a vapor diffusion protein crystallization experiment where an additive like this compound would be screened.
Caption: Vapor diffusion crystallization workflow.
Logical Relationship of Additive Effects
This diagram illustrates the potential influence of a polyol additive like this compound on the outcome of a protein crystallization experiment.
Caption: Influence of a polyol additive on crystallization.
Conclusion
While the use of this compound in protein crystallization is not yet established, its chemical properties as a polyol suggest it may be a valuable compound to explore as an additive. The hypothetical protocols and screening strategies outlined in these application notes provide a rational starting point for researchers interested in investigating its potential to improve protein crystallization outcomes. Any successful application of this compound in this context would represent a novel addition to the crystallographer's toolkit. It is imperative that any investigation is conducted systematically, and results are carefully documented to build a foundational understanding of its effects.
References
- 1. Use of glycerol, polyols and other protein structure stabilizing agents in protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Use of glycerol, polyols and other protein structure stabilizing agents in protein crystallization. | Semantic Scholar [semanticscholar.org]
- 3. This compound | C5H12O3 | CID 554363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Page loading... [guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. usbio.net [usbio.net]
Application Notes and Protocols for 1,3,5-Pentanetriol in Condensation Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Pentanetriol is a trifunctional monomer with the potential for significant applications in condensation polymerization. Its three hydroxyl groups allow for the formation of branched and cross-linked polymers, offering unique properties compared to linear polymers derived from difunctional monomers. This document provides detailed application notes and generalized experimental protocols for the use of this compound in the synthesis of polyesters and polyurethanes. Due to a notable lack of specific literature on the polymerization of this compound, the following protocols and data are based on established principles of polymer chemistry and analogous reactions with other triols. These should serve as a foundational guide for researchers to develop their own specific applications and optimize reaction conditions.
Key Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂O₃ | [1][2] |
| Molecular Weight | 120.15 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Storage Temperature | Refrigerator | [3] |
Application Note 1: Branched and Hyperbranched Polyesters
The trifunctionality of this compound makes it an ideal monomer for the synthesis of branched and hyperbranched polyesters when reacted with dicarboxylic acids or their derivatives.[4] The resulting polymers are expected to exhibit lower viscosity in solution and in the melt compared to their linear analogues of similar molecular weight.[5] These characteristics can be advantageous in applications such as coatings, adhesives, and drug delivery matrices where low processing viscosity is desirable. The pendant hydroxyl groups in the resulting polyester (B1180765) can also be further functionalized for specific applications, such as attaching targeting ligands or therapeutic agents.[6][7]
Potential Co-monomers for Polyester Synthesis:
-
Aliphatic Dicarboxylic Acids: Adipic acid, succinic acid, sebacic acid (to impart flexibility)
-
Aromatic Dicarboxylic Acids: Terephthalic acid, isophthalic acid (to enhance rigidity and thermal stability)[8]
-
Bio-based Dicarboxylic Acids: Furan dicarboxylic acid, succinic acid (for creating biodegradable or sustainable polymers)[9]
Experimental Protocol: Synthesis of a Branched Polyester
This protocol describes a general procedure for the synthesis of a branched polyester via melt polycondensation of this compound and a dicarboxylic acid.
Materials:
-
This compound
-
Dicarboxylic acid (e.g., Adipic Acid)
-
Catalyst (e.g., Antimony(III) oxide, Titanium(IV) isopropoxide)
-
Nitrogen gas (high purity)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Charging the Reactor: Charge the reaction vessel with this compound and the dicarboxylic acid in the desired molar ratio. A molar ratio of hydroxyl groups to carboxylic acid groups greater than 1 is recommended to ensure hydroxyl termination and prevent gelation.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout the reaction.
-
Esterification: Heat the reaction mixture under a nitrogen blanket with constant stirring. The temperature should be gradually increased to 180-220°C. Water, the byproduct of the esterification reaction, will begin to distill off.
-
Catalyst Addition: Once the initial vigorous water evolution subsides, cool the reactor slightly and add the catalyst (typically 200-500 ppm).
-
Polycondensation: Gradually increase the temperature to 220-250°C and slowly apply a vacuum (down to <1 mmHg) over a period of 1-2 hours. This step facilitates the removal of the remaining water and drives the polymerization to a higher molecular weight.
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the amount of water collected, the acid number of the reaction mixture, or the viscosity of the polymer melt.
-
Termination and Recovery: Once the desired molecular weight or viscosity is achieved, cool the reactor to room temperature under nitrogen. The resulting polyester can be removed and purified if necessary.
Application Note 2: Cross-linked Polyurethanes
This compound can serve as a cross-linking agent in the synthesis of polyurethane networks.[3][10] By reacting with diisocyanates, it can form a three-dimensional polymer structure. These cross-linked polyurethanes are expected to exhibit enhanced mechanical strength, thermal stability, and solvent resistance compared to linear polyurethanes.[11] The properties of the resulting polyurethane can be tailored by varying the type and ratio of the diisocyanate, the polyol, and this compound. Potential applications include foams, elastomers, coatings, and biomedical hydrogels.[3][12]
Potential Co-monomers for Polyurethane Synthesis:
-
Diisocyanates: Toluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI)
-
Polyols: Poly(ethylene glycol) (PEG), Poly(propylene glycol) (PPG), Polycaprolactone (PCL) diol
Experimental Protocol: Synthesis of a Cross-linked Polyurethane
This protocol outlines a general two-step prepolymer method for the synthesis of a cross-linked polyurethane.
Materials:
-
This compound
-
Diisocyanate (e.g., MDI)
-
Polyol (e.g., PCL diol)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Dry solvent (e.g., Toluene, Dimethylformamide - DMF)
-
Nitrogen gas (high purity)
-
Reaction vessel with a mechanical stirrer and nitrogen inlet.
Procedure:
-
Prepolymer Synthesis:
-
Charge the reaction vessel with the diisocyanate and the polyol under a nitrogen atmosphere. The molar ratio of NCO to OH groups should be greater than 1 (typically around 2:1).
-
Heat the mixture to 60-80°C with stirring.
-
Add a catalytic amount of DBTDL.
-
Allow the reaction to proceed for 2-4 hours to form the isocyanate-terminated prepolymer.
-
-
Cross-linking:
-
In a separate vessel, dissolve this compound in a dry solvent.
-
Slowly add the solution of this compound to the stirred prepolymer.
-
Continue stirring at 60-80°C until the desired viscosity is reached or the isocyanate peak disappears from the FTIR spectrum.
-
The resulting viscous liquid can be cast into a mold and cured at an elevated temperature to form the final cross-linked polyurethane.
-
Data Presentation: Predicted Polymer Properties
The following tables summarize the predicted properties of polymers synthesized using this compound. These are estimated values based on analogous polymer systems and would need to be confirmed by experimental data.
Table 1: Predicted Properties of a Branched Polyester (this compound and Adipic Acid)
| Property | Predicted Value Range |
| Molecular Weight (Mn) | 2,000 - 15,000 g/mol |
| Polydispersity Index (PDI) | > 2 |
| Glass Transition Temp. (Tg) | -50 to -20 °C |
| Thermal Decomposition Temp. | > 250 °C |
| Appearance | Viscous liquid to waxy solid |
Table 2: Predicted Properties of a Cross-linked Polyurethane (this compound, MDI, and PCL diol)
| Property | Predicted Value Range |
| Tensile Strength | 5 - 30 MPa |
| Elongation at Break | 100 - 500 % |
| Glass Transition Temp. (Tg) | -40 to 20 °C |
| Swell Ratio (in Toluene) | 1.5 - 4 |
| Hardness (Shore A) | 50 - 90 |
Visualizations
Caption: General scheme of condensation polymerization using this compound.
Caption: A generalized experimental workflow for condensation polymerization.
References
- 1. This compound | C5H12O3 | CID 554363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Biodegradable, anti-adhesive and tough polyurethane hydrogels crosslinked by triol crosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hyperbranched polymers: advances from synthesis to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Controlled Enzymatic Synthesis of Polyesters Based on a Cellulose-Derived Triol Monomer: A Design of Experiment Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyesters [essentialchemicalindustry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. In Situ Synthesis of Polyurethane Scaffolds with Tunable Properties by Controlled Crosslinking of Tri-Block Copolymer and Polycaprolactone Triol for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 1,3,5-Pentanetriol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale esterification of 1,3,5-Pentanetriol. This process is relevant for the synthesis of novel esters with potential applications in various fields, including as biodegradable lubricants, plasticizers, and precursors for pharmaceutical compounds. The following protocols are based on established methods for polyol esterification and have been adapted for this compound.
Introduction
Esterification is a fundamental organic reaction that forms an ester from an alcohol and a carboxylic acid. In the case of polyols such as this compound, which contains multiple hydroxyl groups, the reaction can yield a variety of ester products, from partial to full esters, depending on the reaction conditions and stoichiometry of the reactants.[1][2][3] These polyol esters are of significant interest due to their diverse properties, including high thermal stability and biodegradability.[4] This document outlines a general procedure for the synthesis of triesters of this compound using a common carboxylic acid and a suitable acid catalyst.
Experimental Overview
The esterification of this compound with a carboxylic acid is typically carried out at elevated temperatures in the presence of an acid catalyst to increase the reaction rate.[2][3] A key aspect of this equilibrium reaction is the continuous removal of water, a byproduct, to drive the reaction towards the formation of the ester.[2][5][6] This can be achieved through azeotropic distillation using a suitable solvent like toluene (B28343) or by passing an inert gas through the reaction mixture.[5]
Experimental Workflow Diagram
Caption: Workflow for the esterification of this compound.
Materials and Methods
Materials
-
Carboxylic Acid (e.g., Acetic Acid, Octanoic Acid)
-
Catalyst (e.g., p-Toluenesulfonic acid (p-TSA), Sulfuric Acid)[9]
-
Entraining Agent (e.g., Toluene, Xylene)[5]
-
Neutralizing Agent (e.g., Saturated Sodium Bicarbonate Solution)
-
Drying Agent (e.g., Anhydrous Sodium Sulfate)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Equipment
-
Round-bottom flask (three-necked)
-
Dean-Stark apparatus
-
Reflux condenser[6]
-
Heating mantle with a magnetic stirrer[10]
-
Thermometer or thermocouple
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Analytical instruments for product characterization (e.g., NMR, FT-IR, GC-MS)
Experimental Protocol
This protocol describes the synthesis of this compound triacetate as an example. The molar ratios and reaction conditions can be adjusted for other carboxylic acids.
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a thermometer, add this compound (e.g., 0.1 mol, 12.02 g).
-
Add a 10-50% molar excess of the carboxylic acid per hydroxyl group. For tri-esterification, add acetic acid (e.g., 0.33 mol, 19.8 g).[5]
-
Add the entraining agent, toluene (approximately 100 mL).
-
Add the acid catalyst, such as p-Toluenesulfonic acid (e.g., 1-2 mol% relative to the limiting reactant).
-
-
Reaction:
-
Begin stirring the mixture and heat it to reflux using a heating mantle. The reaction temperature will depend on the boiling point of the azeotropic mixture, typically in the range of 130-230°C.[5]
-
Continuously remove the water of reaction collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by analyzing aliquots using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is considered complete when no more water is collected or when the starting material is consumed. This may take several hours.[9][10]
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any excess carboxylic acid.[11] Be cautious of CO₂ evolution.
-
Wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent.
-
-
Purification and Analysis:
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude ester can be purified by vacuum distillation or column chromatography on silica (B1680970) gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).[6]
-
Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.[12][13]
-
Data Presentation
The following table summarizes typical experimental parameters for the esterification of this compound. These values can be optimized for specific carboxylic acids and desired ester products.
| Parameter | Value | Reference/Comment |
| Reactants | ||
| This compound | 1.0 equivalent | Limiting Reagent |
| Carboxylic Acid | 3.3 - 4.5 equivalents | For tri-esterification, a slight excess is used to drive the reaction.[5] |
| Catalyst | ||
| p-Toluenesulfonic acid | 1 - 5 mol% | A common and effective acid catalyst.[9] |
| Reaction Conditions | ||
| Solvent (Entrainer) | Toluene or Xylene | For azeotropic removal of water.[5] |
| Temperature | 130 - 180 °C | Dependent on the solvent and reactants.[5] |
| Reaction Time | 4 - 24 hours | Monitored by water collection or chromatography.[9] |
| Work-up & Purification | ||
| Neutralization | Saturated NaHCO₃ solution | To remove acidic components.[11] |
| Purification Method | Vacuum Distillation or Column Chromatography | Depending on the properties of the final ester.[6] |
| Expected Yield | > 90% | With efficient water removal.[14] |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated acids are corrosive and should be handled with extreme care.
-
Organic solvents are flammable; avoid open flames and ensure proper grounding of equipment.
By following these detailed protocols, researchers can successfully synthesize and purify esters of this compound for further investigation and application development.
References
- 1. Esterification - Reaction, Mechanism,Applications - GeeksforGeeks [geeksforgeeks.org]
- 2. jove.com [jove.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. US20110087045A1 - Process for preparing polyol esters - Google Patents [patents.google.com]
- 6. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 7. This compound | C5H12O3 | CID 554363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils [ajgreenchem.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. researchgate.net [researchgate.net]
Application Note: 1,3,5-Pentanetriol as a Novel Crosslinking Agent for Epoxy Resins
Abstract
This document provides a detailed, albeit generalized, framework for utilizing 1,3,5-Pentanetriol as a crosslinking agent for epoxy resins. Due to a lack of specific published data on this system, this application note is based on established principles of epoxy chemistry and draws analogies from the use of other aliphatic polyols. The protocols and data presented herein are intended to serve as a foundational guide for researchers and scientists. Standard diglycidyl ether of bisphenol A (DGEBA) is considered as the model epoxy resin. The application note covers theoretical stoichiometry, a proposed curing protocol, and standard characterization techniques for the resulting thermoset.
Introduction
Epoxy resins are a critical class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. The final properties of a cured epoxy resin are largely dictated by the chemical structure of the crosslinking agent. While amines and anhydrides are conventional curing agents, there is growing interest in exploring alternative crosslinkers to tailor resin properties. Aliphatic polyols, such as this compound, offer a unique potential for creating flexible yet durable epoxy networks due to the formation of ether linkages during curing. This compound, a trifunctional alcohol, can theoretically produce a highly crosslinked polymer network. This document outlines a hypothetical approach to its application.
Proposed Curing Mechanism
The crosslinking of an epoxy resin with this compound proceeds through the reaction of the hydroxyl (-OH) groups of the triol with the epoxide rings of the epoxy resin. This reaction, typically catalyzed by an acid or base, results in the formation of stable ether linkages and a three-dimensional network. Each hydroxyl group can react with an epoxy group, leading to a high crosslink density.
Experimental Protocols
Materials
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), with a known epoxy equivalent weight (EEW).
-
Crosslinking Agent: this compound (Molecular Weight: 120.15 g/mol , Functionality: 3).[1][2]
-
Catalyst (Optional): A suitable catalyst, such as a tertiary amine or a Lewis acid, may be required to facilitate the reaction at lower temperatures.
Stoichiometry Calculation
The stoichiometric ratio of the epoxy resin to the crosslinking agent is crucial for achieving optimal properties. The theoretical parts per hundred of resin (phr) of this compound can be calculated using the following formula:
phr = (Molecular Weight of Triol / Functionality of Triol) * (100 / EEW of Epoxy)
For this compound, the formula simplifies to:
phr = (120.15 / 3) * (100 / EEW)
Varying the stoichiometry (e.g., 80%, 100%, and 120% of the theoretical amount) is recommended to study the effect on the final properties.
Sample Preparation and Curing
-
Pre-heating: Gently pre-heat the DGEBA resin to reduce its viscosity for easier mixing.
-
Mixing: Weigh the calculated amount of this compound and add it to the epoxy resin. If a catalyst is used, it should be added to the resin mixture.
-
Homogenization: Thoroughly mix the components until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into a pre-heated mold.
-
Curing: Transfer the mold to a programmable oven and apply a multi-stage curing schedule. A hypothetical schedule is as follows:
-
Initial cure: 120°C for 2 hours.
-
Post-cure: 150°C for 2 hours.
-
-
Cooling: Allow the cured samples to cool down slowly to room temperature to minimize internal stresses.
Characterization Methods
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the cured samples.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the cured resin.
-
Mechanical Testing: Perform tensile or flexural tests according to ASTM standards to determine properties such as tensile strength, Young's modulus, and elongation at break.
Hypothetical Data Presentation
The following tables present hypothetical data for DGEBA resin cured with this compound at different stoichiometric ratios. This data is for illustrative purposes only and is not derived from actual experiments.
Table 1: Thermal Properties of Cured Epoxy Resin
| Stoichiometric Ratio of this compound | Glass Transition Temperature (Tg) (°C) | Onset of Decomposition (TGA, 5% weight loss) (°C) |
| 80% | 135 | 310 |
| 100% | 150 | 325 |
| 120% | 142 | 320 |
Table 2: Mechanical Properties of Cured Epoxy Resin
| Stoichiometric Ratio of this compound | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 80% | 65 | 2.8 | 4.5 |
| 100% | 75 | 3.2 | 3.8 |
| 120% | 68 | 3.0 | 3.5 |
Visualizations
Caption: Proposed reaction between DGEBA and this compound.
Caption: Experimental workflow for epoxy resin curing and characterization.
Conclusion
This compound presents a theoretically viable option as a crosslinking agent for epoxy resins, potentially offering a unique balance of properties. The protocols and hypothetical data provided in this application note are intended to serve as a starting point for further investigation into this novel epoxy system. Experimental validation is necessary to determine the actual performance and optimal processing conditions. Researchers are encouraged to use this document as a guide for designing their own experiments and exploring the potential of this compound in the field of polymer science.
References
Application Note: Quantitative Analysis of 1,3,5-Pentanetriol in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Pentanetriol is a polyol of interest in various industrial and pharmaceutical applications due to its unique chemical properties. Accurate quantification of this triol in complex mixtures is crucial for quality control, formulation development, and stability studies. This document provides detailed analytical methods for the quantitative determination of this compound using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization.
Analytical Methods Overview
Two primary analytical techniques are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): This method is suitable for the direct analysis of this compound in aqueous and simple matrices. It is a robust and straightforward technique for polar, non-volatile compounds that do not possess a UV chromophore.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation: This method offers high sensitivity and selectivity and is ideal for complex matrices. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile silyl (B83357) ether derivative before GC-MS analysis.
Data Presentation
The following tables summarize the typical quantitative data that can be expected from the described analytical methods. These values are based on the analysis of structurally similar polyols and serve as a guideline for method validation.[1][2][3]
Table 1: HPLC-RID Method - Typical Quantitative Parameters
| Parameter | Expected Value |
| Linearity Range | 0.1 - 10 mg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 - 0.05 mg/mL |
| Limit of Quantification (LOQ) | 0.06 - 0.15 mg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: GC-MS Method (with Silylation) - Typical Quantitative Parameters
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Protocols
Method 1: Quantification by HPLC-RID
This protocol is adapted from established methods for the analysis of similar polyols.[1][2][3][4][5]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.
-
Data acquisition and processing software.
3. Chromatographic Conditions:
-
Column: Shodex SUGAR SH1011 or similar column suitable for sugar and polyol analysis (e.g., 300 mm x 8.0 mm)
-
Mobile Phase: Deionized water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 60°C
-
Detector Temperature: 40°C
-
Injection Volume: 20 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 10 mL of deionized water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water to concentrations ranging from 0.1 to 10 mg/mL.
-
Sample Preparation: Dilute the sample containing this compound with deionized water to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Analysis and Quantification:
-
Inject the calibration standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: Quantification by GC-MS with Silylation
This protocol requires a derivatization step to increase the volatility of this compound for GC analysis.[6][7][8]
1. Materials and Reagents:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (GC grade)
-
Internal Standard (e.g., Sorbitol)
-
Nitrogen gas (high purity)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler.
-
Data acquisition and processing software.
3. Derivatization Protocol:
-
Standard and Sample Preparation: Prepare standard solutions of this compound and the internal standard in a suitable volatile solvent like ethyl acetate. For samples, perform a liquid-liquid or solid-phase extraction if necessary to isolate the analyte and remove non-volatile matrix components.
-
Evaporation: Transfer a known volume (e.g., 100 µL) of the standard or sample solution into a GC vial and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction: To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Reaction Conditions: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
4. GC-MS Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
5. Analysis and Quantification:
-
Analyze the derivatized standards and samples by GC-MS.
-
Identify the trimethylsilyl (B98337) (TMS) derivative of this compound based on its retention time and mass spectrum.
-
Quantify using selected ion monitoring (SIM) mode for characteristic ions of the derivatized analyte to enhance sensitivity and selectivity.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC-RID analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound after silylation.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Notes and Protocols for the Laboratory-Scale Production of 1,3,5-Pentanetriol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis of 1,3,5-pentanetriol and its derivatives, compounds of interest for various applications, including their potential use as building blocks in medicinal chemistry and materials science. The following sections detail the synthesis of the parent triol and general protocols for the preparation of its ester and ether derivatives, which are common modifications to alter the physicochemical properties of polyols.
Introduction to this compound and its Derivatives
This compound is a triol consisting of a five-carbon chain with hydroxyl groups at the 1, 3, and 5 positions.[1][2] The presence of three hydroxyl groups allows for the formation of a variety of derivatives through reactions such as esterification and etherification. These modifications can significantly alter properties like solubility, viscosity, and polarity, making the resulting molecules suitable for a range of applications. In the pharmaceutical context, polyol derivatives are often explored as excipients, drug delivery vehicles, and scaffolds for the synthesis of more complex molecules. While specific applications of this compound derivatives in drug development are not extensively documented in publicly available literature, the derivatization of polyols is a common strategy to enhance the therapeutic potential of various compounds.
Synthesis of this compound
A reported synthesis of this compound is described in the chemical literature, providing a foundational method for obtaining the parent compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on a literature procedure and may require optimization for specific laboratory conditions.
Materials:
-
Starting materials as described in the referenced literature.
-
Appropriate solvents (e.g., diethyl ether, ethanol).
-
Reducing agent (e.g., sodium borohydride, lithium aluminum hydride).
-
Reagents for work-up and purification (e.g., hydrochloric acid, sodium sulfate, silica (B1680970) gel).
Procedure:
-
Reaction Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The starting material is dissolved in a suitable anhydrous solvent and cooled in an ice bath. The reducing agent, dissolved in an appropriate solvent, is added dropwise via the dropping funnel.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water or a dilute acid solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Molecular Formula | C5H12O3 | [1] |
| Molecular Weight | 120.15 g/mol | [1] |
Synthesis of this compound Derivatives
The hydroxyl groups of this compound serve as reactive sites for the synthesis of various derivatives. The following are general protocols for esterification and etherification.
Application Note: Ester Derivatives of this compound
Esterification of this compound can be used to introduce a wide range of functional groups, thereby modifying its physical and chemical properties. For instance, esterification with fatty acids can increase lipophilicity, which may be advantageous for certain drug delivery applications.
Experimental Protocol: General Esterification (Acylation)
Materials:
-
This compound
-
Acylating agent (e.g., acid chloride or acid anhydride)
-
Base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Reaction Setup: In a flame-dried, multi-neck round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Addition of Reagents: Add the base to the solution and cool the mixture in an ice bath. The acylating agent is then added dropwise.
-
Reaction: The reaction mixture is stirred at room temperature until completion, as monitored by TLC.
-
Work-up: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude ester is purified by column chromatography.
Quantitative Data for Esterification (Example with Acetic Anhydride):
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Yield (%) |
| This compound | Acetic Anhydride | Pyridine | DCM | This compound Triacetate | Not Reported |
Application Note: Ether Derivatives of this compound
Ether derivatives of this compound can be synthesized to increase chemical stability or to introduce specific functionalities. For example, the synthesis of a trimethoxy derivative would render the molecule less polar and more resistant to hydrolysis compared to the parent triol.
Experimental Protocol: General Etherification (Williamson Ether Synthesis)
Materials:
-
This compound
-
Strong base (e.g., sodium hydride)
-
Alkylating agent (e.g., alkyl halide)
-
Anhydrous polar aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)
Procedure:
-
Formation of Alkoxide: In a flame-dried flask under an inert atmosphere, a suspension of the strong base in the anhydrous solvent is prepared. A solution of this compound in the same solvent is added dropwise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases.
-
Alkylation: The alkylating agent is added dropwise to the solution of the trialkoxide.
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is carefully quenched with water. The product is extracted with an organic solvent, and the combined organic layers are washed with brine.
-
Purification: The organic layer is dried, filtered, and concentrated. The crude ether is purified by column chromatography.
Quantitative Data for Etherification (Example with Methyl Iodide):
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |
| This compound | Methyl Iodide | Sodium Hydride | THF | 1,3,5-Trimethoxypentane | Not Reported |
Experimental Workflow Diagram
Caption: General workflow for the synthesis of a this compound derivative.
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the searched literature detailing the involvement of this compound derivatives in specific biological signaling pathways. The primary applications of similar polyol derivatives are often in drug formulation and delivery, acting as carriers or modifying the properties of active pharmaceutical ingredients, rather than having direct biological activity themselves.
The logical relationship for their potential use in drug development is based on structure-activity relationships, where modification of a parent drug molecule with a polyol-based moiety can influence its pharmacokinetic and pharmacodynamic properties.
Caption: Logic for utilizing this compound derivatives in drug development.
References
Troubleshooting & Optimization
troubleshooting low yield in 1,3,5-Pentanetriol-based polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3,5-pentanetriol-based polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low polymer yield when using this compound?
Low polymer yield in this compound-based polymerization can stem from several factors:
-
Monomer Impurity: The presence of monofunctional impurities in this compound or the co-monomer can act as chain terminators, preventing the formation of high molecular weight polymers. Water is a common impurity that can hydrolyze ester linkages in polyesterification, reducing the final yield.
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete conversion of monomers. For condensation polymerizations, inefficient removal of byproducts (e.g., water or methanol) can inhibit the forward reaction.
-
Catalyst Deactivation: The chosen catalyst may lose its activity over the course of the reaction due to side reactions or the presence of impurities.
-
Side Reactions: Unwanted side reactions, such as cyclization or oxidation of the hydroxyl groups, can consume monomers and reduce the overall yield of the desired polymer.
-
Premature Gelation: Due to its trifunctionality, this compound can lead to cross-linking and gelation, especially at high conversions, which can make the product intractable and difficult to isolate, thus appearing as low yield of the desired soluble polymer.
Q2: How can I prevent premature gelation during the polymerization of this compound?
Premature gelation is a significant challenge due to the three hydroxyl groups of this compound. To control cross-linking and delay the onset of gelation, consider the following strategies:
-
Stoichiometric Imbalance: Utilize a slight excess of the di-functional monomer (e.g., a dicarboxylic acid) relative to the tri-functional this compound. This will favor the formation of linear or branched chains over a cross-linked network.
-
Controlled Monomer Addition: Introduce the this compound slowly to the reaction mixture. This approach helps to build polymer chains with the di-functional monomer first, incorporating the branching points more gradually.
-
Lower Reaction Temperature: Conducting the polymerization at a lower temperature can reduce the rate of reaction, providing better control over the polymer architecture and delaying the gel point.
-
Solvent-Based Polymerization: Performing the reaction in a suitable solvent can reduce the concentration of reactive species, thereby decreasing the probability of intermolecular cross-linking reactions.
Q3: What types of catalysts are suitable for this compound-based polyesterification, and what are the signs of catalyst deactivation?
Common catalysts for polyesterification reactions involving polyols like this compound include:
-
Acid Catalysts: p-Toluenesulfonic acid (p-TSA) and sulfuric acid are effective, but can sometimes promote side reactions like etherification or dehydration.
-
Organometallic Catalysts: Tin-based catalysts such as dibutyltin (B87310) oxide and titanium-based catalysts like titanium tetrabutoxide are widely used for their high activity and selectivity.
-
Enzyme Catalysts: Lipases can be used for milder, more selective polymerizations, which can be advantageous for sensitive substrates.
Signs of catalyst deactivation include:
-
A significant decrease in the rate of polymerization, as monitored by techniques like titration of unreacted acid groups or spectroscopic analysis.
-
A plateau in the molecular weight of the polymer despite extended reaction times.
-
Changes in the color of the reaction mixture, which may indicate catalyst degradation or side reactions.
Troubleshooting Guides
Issue 1: Low Polymer Yield and Molecular Weight
| Symptom | Possible Cause | Suggested Solution |
| Low yield of isolated polymer. | Monomer Impurity: Presence of water or monofunctional alcohols/acids. | Ensure all monomers and solvents are rigorously dried before use. Purify this compound and co-monomers via distillation or recrystallization. |
| Inefficient Byproduct Removal: In condensation polymerization, the equilibrium is not shifted towards the products. | Use a high-vacuum line or an efficient Dean-Stark trap to remove water or other small molecule byproducts. A nitrogen or argon sparge can also be effective. | |
| Suboptimal Stoichiometry: Incorrect molar ratio of functional groups. | Carefully calculate and measure the molar ratios of the monomers. For polyesterification with a dicarboxylic acid, a 1:1 ratio of hydroxyl to carboxylic acid groups is theoretically ideal for linear polymers, but adjustments may be needed to control branching with a triol. | |
| Reaction Temperature Too Low: Insufficient energy for the reaction to proceed to high conversion. | Gradually increase the reaction temperature while monitoring for signs of degradation or side reactions. |
Issue 2: Premature Gelation or Insoluble Product
| Symptom | Possible Cause | Suggested Solution |
| The reaction mixture becomes a solid gel before reaching the target molecular weight. | High Conversion of a Trifunctional Monomer: Extensive cross-linking is occurring. | Stop the reaction at a lower conversion, before the gel point is reached. This can be monitored by measuring the viscosity of the reaction mixture. |
| Reaction Temperature Too High: Increased reaction rate leads to rapid network formation. | Lower the reaction temperature to slow down the polymerization and allow for better control. | |
| High Monomer Concentration: Increased proximity of polymer chains promotes cross-linking. | Conduct the polymerization in a suitable high-boiling point solvent to reduce the concentration of reactive functional groups. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Use a two-necked flask as the receiving flask to allow for the collection of fractions.
-
Drying: Dry the crude this compound over anhydrous magnesium sulfate (B86663) overnight.
-
Distillation: Filter off the drying agent and transfer the this compound to the distillation flask. Heat the flask gently in an oil bath while applying a vacuum.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Discard any initial lower-boiling fractions and stop the distillation before high-boiling impurities co-distill.
-
Storage: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to prevent moisture absorption.
Protocol 2: Polyesterification of this compound with Adipic Acid
-
Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add purified this compound, adipic acid, and a suitable solvent (e.g., toluene (B28343) or xylene) to facilitate water removal.
-
Catalyst Addition: Add the catalyst (e.g., p-toluenesulfonic acid or dibutyltin oxide) to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring under a slow stream of nitrogen. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Monitoring: Monitor the progress of the reaction by measuring the amount of water collected in the Dean-Stark trap or by taking small aliquots of the reaction mixture to determine the acid number.
-
Termination and Isolation: Once the desired conversion is reached (before gelation), cool the reaction mixture. The polymer can be isolated by precipitation in a non-solvent (e.g., cold methanol (B129727) or hexane), followed by filtration and drying under vacuum.
Visualizations
side reactions of 1,3,5-Pentanetriol in esterification processes
Technical Support Center: Esterification of 1,3,5-Pentanetriol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on troubleshooting and minimizing side reactions during the esterification of this compound. The information is based on general principles of polyol chemistry due to the limited availability of data specific to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected side reactions during the esterification of this compound?
A1: The main anticipated side reactions include:
-
Intermolecular Ether Formation (Etherification): Two molecules of this compound can react to form an ether linkage, releasing a molecule of water. This is more likely at higher temperatures and in the presence of strong acid catalysts.
-
Intramolecular Cyclization: A single molecule of this compound can undergo an internal reaction to form a cyclic ether.
-
Oligomerization/Polymerization: As this compound has three hydroxyl groups, it can lead to the formation of oligomeric or polymeric esters, especially if the stoichiometry with the carboxylic acid is not carefully controlled. This can result in a complex mixture of products with varying degrees of esterification and polymerization.
-
Incomplete Esterification: The reaction may not go to completion, resulting in a mixture of mono-, di-, and tri-esters, along with unreacted this compound.
-
Thermal Degradation: At elevated temperatures, this compound or the resulting esters may degrade, leading to discoloration and the formation of various byproducts.
Q2: How does the choice of catalyst affect the side reactions?
A2: The catalyst plays a crucial role in controlling the reaction pathway.
-
Strong Mineral Acids (e.g., Sulfuric Acid): These are effective catalysts for esterification but can also strongly promote side reactions like ether formation and thermal degradation, especially at high temperatures.
-
Milder Acid Catalysts (e.g., p-Toluenesulfonic Acid, Solid Acid Resins): These catalysts can offer a better balance between the rate of esterification and the minimization of side reactions. Solid acid catalysts, like certain ion-exchange resins, have the added benefit of being easily removed from the reaction mixture by filtration, which can prevent further reactions during product workup.
-
Enzymatic Catalysts (Lipases): These can offer high selectivity under milder reaction conditions, potentially minimizing many of the common side reactions. However, they may be more expensive and require specific reaction media.
Q3: What is the impact of temperature on the esterification of this compound?
A3: Temperature is a critical parameter. Higher temperatures generally increase the rate of the desired esterification reaction. However, excessively high temperatures can significantly promote undesirable side reactions such as intermolecular ether formation and thermal decomposition of both the reactants and products.[1] It is essential to find an optimal temperature that allows for a reasonable reaction rate while keeping side product formation to a minimum.
Q4: How can I monitor the progress of the reaction and the formation of byproducts?
A4: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively monitor the disappearance of starting materials and the appearance of products.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are suitable for quantitative analysis of the reaction mixture, allowing for the determination of the concentration of reactants, products, and byproducts.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the products and can be used to identify and quantify different species in the reaction mixture.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the broad O-H stretch of the alcohol and carboxylic acid and the appearance of the characteristic C=O stretch of the ester.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Ester | - Incomplete reaction. - Equilibrium not shifted towards products. - Side reactions consuming starting materials. | - Increase reaction time. - Use a Dean-Stark apparatus or a drying agent to remove water. - Use an excess of the less expensive reagent (usually the carboxylic acid or an alcohol co-solvent if applicable). - Optimize reaction temperature and catalyst concentration.[1] |
| Formation of a Viscous or Polymeric Product | - Oligomerization or polymerization due to the trifunctional nature of this compound. | - Carefully control the stoichiometry of the reactants. A molar excess of the monofunctional carboxylic acid can help cap the hydroxyl groups and prevent polymerization. |
| Presence of Significant Amounts of Ether Byproducts | - High reaction temperature. - Use of a strong acid catalyst. | - Lower the reaction temperature. - Use a milder catalyst, such as p-toluenesulfonic acid or a solid acid resin.[1] |
| Discoloration of the Reaction Mixture | - Thermal degradation of reactants or products at high temperatures. | - Lower the reaction temperature. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Incomplete Conversion to the Tri-ester | - Steric hindrance making the final esterification step difficult. - Insufficient reaction time or temperature. | - Increase reaction time and/or temperature moderately. - Use a more reactive derivative of the carboxylic acid, such as an acid chloride or anhydride (B1165640) (note: this changes the reaction conditions and byproducts). |
Experimental Protocols
General Protocol for the Esterification of this compound with a Carboxylic Acid
This protocol is a general guideline and may require optimization for specific carboxylic acids.
Materials:
-
This compound
-
Carboxylic Acid (e.g., a fatty acid)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid monohydrate)
-
Solvent (e.g., Toluene (B28343), if necessary to facilitate water removal)
-
Sodium Bicarbonate Solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Organic Solvent for extraction (e.g., Ethyl Acetate or Diethyl Ether)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add this compound (1.0 equivalent), the carboxylic acid (3.3 equivalents to favor tri-ester formation), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents). If a solvent is used, add a sufficient amount of toluene to fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected or until TLC/GC analysis indicates the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, dilute the mixture with an organic solvent like ethyl acetate. If no solvent was used, dissolve the mixture in an appropriate organic solvent.
-
Transfer the solution to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude ester.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under high vacuum, depending on the properties of the resulting ester.
Visualizations
Logical Flow for Troubleshooting Esterification
Caption: A troubleshooting flowchart for the esterification of this compound.
Potential Reaction Pathways
Caption: Potential reaction pathways in the esterification of this compound.
References
Technical Support Center: Optimizing Catalyst Selection for Pentanediol Production from Biomass-Derived Furfural
Welcome to the Technical Support Center for optimizing catalyst selection in the production of valuable pentanediols from furfural (B47365). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic routes for converting furfural to 1,2-pentanediol (B41858) (1,2-PeD) and 1,5-pentanediol (B104693) (1,5-PeD)?
A1: The conversion of furfural to pentanediols typically involves a two-step process:
-
Hydrogenation: The carbonyl group and C=C bonds in the furan (B31954) ring of furfural are hydrogenated to form intermediates like furfuryl alcohol (FA) and tetrahydrofurfuryl alcohol (THFA).
-
Hydrogenolysis: The C-O bond within the furan ring of these intermediates is cleaved to yield pentanediols. The selectivity towards 1,2-PeD versus 1,5-PeD is highly dependent on the catalyst and reaction conditions.[1][2]
Q2: Which catalysts are most effective for selective production of 1,5-Pentanediol?
A2: For the selective synthesis of 1,5-PeD, bimetallic catalysts containing a noble metal and an oxophilic metal are often employed.[3] Catalysts such as Rh-ReOₓ, Ir-ReOₓ, and Rh-MoOₓ supported on materials like silica (B1680970) have shown high selectivity.[4] Non-noble metal catalysts, including Ni-based catalysts combined with rare earth oxides (e.g., Ni-Y₂O₃, Ni-La(OH)₃) and Co-based catalysts (e.g., Co/CeO₂), are also effective for the hydrogenolysis of THFA to 1,5-PeD.[2][5]
Q3: What factors influence the selectivity between 1,2-PeD and 1,5-PeD?
A3: Catalyst composition and reaction conditions are the primary determinants of selectivity.[5][6]
-
Catalyst: Noble metals like Pt and Ru tend to favor the formation of 1,2-PeD.[7] In contrast, combinations like Rh-ReOₓ are more selective for 1,5-PeD.[4] The acidity and basicity of the catalyst support also play a crucial role.
-
Reaction Conditions: Temperature and hydrogen pressure can be tuned to favor one diol over the other. For instance, in some systems, higher temperatures may favor the formation of 1,2-PeD over 1,5-PeD.[6]
Q4: Can pentanediols be produced in a one-pot reaction from furfural?
A4: Yes, one-pot synthesis is possible and offers advantages by reducing the number of reaction and purification steps.[8] This typically requires a bifunctional catalyst that can facilitate both the initial hydrogenation of furfural and the subsequent ring-opening hydrogenolysis. For example, a Rh-Ir-ReOₓ/SiO₂ catalyst has been used for the one-pot conversion of furfural to 1,5-PeD.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Furfural Conversion | 1. Catalyst deactivation (coking, poisoning).2. Insufficient hydrogen pressure or temperature.3. Poor catalyst-reactant contact. | 1. Regenerate the catalyst (e.g., calcination) or use a fresh batch.2. Optimize reaction conditions by systematically increasing temperature and H₂ pressure.3. Ensure efficient stirring and proper solvent selection. |
| Low Selectivity to Desired Pentanediol | 1. Sub-optimal catalyst choice for the target diol.2. Reaction conditions favoring side reactions (e.g., over-hydrogenation, polymerization).3. Incorrect catalyst support acidity/basicity. | 1. For 1,5-PeD, consider Rh-ReOₓ or Ir-ReOₓ based catalysts. For 1,2-PeD, Pt or Ru-based catalysts may be more effective.[4][7]2. Adjust temperature, pressure, and reaction time. Lower temperatures may reduce side reactions.3. Modify the support material or use additives to tune the acid-base properties. |
| Formation of Undesired Byproducts (e.g., cyclopentanol, cyclopentanone) | 1. Rearrangement reactions occurring on the catalyst surface.2. Inappropriate solvent choice. | 1. Select a catalyst with a support that minimizes rearrangement reactions (e.g., using MgO support with Ru in water for 1,2-PeD synthesis).[9]2. Screen different solvents; for example, using water as a solvent with Ru/MgO can enhance 1,2-PeD selectivity.[9] |
| Inconsistent Results Between Batches | 1. Variations in catalyst preparation.2. Inconsistent reactant purity.3. Fluctuations in reaction conditions. | 1. Standardize the catalyst synthesis protocol, including precursor concentrations, pH, temperature, and calcination/reduction procedures.2. Use reactants of consistent purity and characterize them before use.3. Ensure precise control over temperature, pressure, and stirring rate. |
Catalyst Performance Data
The following table summarizes the performance of various catalysts in the conversion of furfural and its derivatives to pentanediols.
| Catalyst | Substrate | Product(s) | Conversion (%) | Selectivity (%) | Temperature (°C) | H₂ Pressure (MPa) | Reference |
| 1% Rh/OMS-2 | Furfural | 1,2-PeD | ~100 | 87 | 160 | 3 | [4] |
| 5Co/CeO₂ | Furfuryl Alcohol | 1,5-PeD | 100 | 54 | 170 | 4 | [5] |
| Ru/MgO | Furfuryl Alcohol | 1,2-PeD | - | 42 | 190 | - | [9] |
| Rh-ReOₓ/SiO₂ | THFA | 1,5-PeD | - | High | - | - | [4] |
| Pt/Nb₂O₅ | 1,5-Pentanediol | 5-hydroxypentanal (B1214607), δ-valerolactone | - | - | Ambient | - | [10] |
| Cu-Mg₃AlO₄.₅ | Furfuryl Alcohol | 1,2-PeD & 1,5-PeD | 99 | 51 (1,2-PeD), 29 (1,5-PeD) | 140 | 6 | [7] |
Experimental Protocols
Protocol 1: Synthesis of Supported Ruthenium Catalyst (e.g., Ru/MgO) for 1,2-Pentanediol Production
Objective: To prepare a Ru/MgO catalyst for the selective hydrogenolysis of furfuryl alcohol to 1,2-pentanediol.
Materials:
-
Ruthenium(III) nitrosyl nitrate (B79036) (Ru(NO)(NO₃)₃)
-
Magnesium oxide (MgO) support
-
Deionized water
-
Hydrogen gas (high purity)
-
Nitrogen gas (high purity)
Procedure:
-
Impregnation: Dissolve a calculated amount of Ruthenium(III) nitrosyl nitrate in deionized water. Add the MgO support to the solution and stir continuously for 24 hours at room temperature to ensure uniform impregnation.
-
Drying: Remove the excess water using a rotary evaporator. Dry the impregnated support in an oven at 110°C overnight.
-
Calcination: Calcine the dried catalyst precursor in a furnace under a flow of nitrogen. Ramp the temperature to 400°C at a rate of 5°C/min and hold for 4 hours.
-
Reduction: Reduce the calcined catalyst in a tube furnace under a flow of hydrogen. Ramp the temperature to 400°C at a rate of 5°C/min and hold for 4 hours.
-
Passivation: Cool the catalyst to room temperature under a nitrogen flow. For safety, the catalyst can be passivated with a flow of 1% O₂ in N₂ before exposure to air.
Protocol 2: Catalytic Hydrogenolysis of Furfuryl Alcohol
Objective: To perform the catalytic conversion of furfuryl alcohol to pentanediols using a prepared catalyst.
Materials:
-
Prepared catalyst (e.g., Ru/MgO)
-
Furfuryl alcohol (FFA)
-
Solvent (e.g., deionized water)
-
High-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and gas inlet.
Procedure:
-
Reactor Loading: Add the desired amount of catalyst, furfuryl alcohol, and solvent to the reactor vessel.
-
Sealing and Purging: Seal the reactor and purge with nitrogen several times to remove air, followed by purging with hydrogen.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure. Begin stirring and heat the reactor to the target temperature.
-
Reaction: Maintain the reaction at the set temperature and pressure for the desired duration. Monitor the pressure to track hydrogen consumption.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Product Analysis: Collect the liquid product, separate the catalyst by filtration or centrifugation, and analyze the product mixture using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: A typical workflow for catalyst selection and reaction optimization.
Caption: Reaction pathways from furfural to pentanediols.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. 1,3,5-Pentanetriol, 3-methyl- | C6H14O3 | CID 24219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Selective hydrogenolysis of furfuryl alcohol towards 1,5-pentanediol over a Co/CeO2 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Ruthenium Catalyst Modification for the Conversion of Furfural to 1,2-Pentanediol [mdpi.com]
- 8. One-Pot Production of 1,5-Pentanediol from Furfural Through Tailored Hydrotalcite-Based Catalysts [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. A Pt/Nb2O5 catalyst for oxidative conversion of 1,5-pentanediol into 5-hydroxypentanal and δ-valerolactone under ambient conditions - Nanoscale (RSC Publishing) [pubs.rsc.org]
Navigating the Challenges of 1,3,5-Pentanetriol Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1,3,5-Pentanetriol. This highly polar triol presents unique purification hurdles that can impact yield, purity, and downstream applications. This guide offers practical solutions and detailed methodologies to help you optimize your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
A1: The main challenges in purifying this compound stem from its inherent physical and chemical properties:
-
High Polarity: With three hydroxyl groups, this compound is highly polar, making it very soluble in water and other polar solvents. This property can make extraction from aqueous solutions difficult and can lead to poor retention on standard reversed-phase chromatography columns.
-
Hygroscopicity: The compound readily absorbs moisture from the atmosphere, which can complicate handling and accurate weighing, and may interfere with certain analytical techniques.
-
High Boiling Point: Its high boiling point makes purification by distillation challenging, often requiring high vacuum to prevent thermal decomposition.
-
Presence of Structurally Similar Impurities: Synthesis of this compound can result in impurities with similar structures and polarities, such as isomers (e.g., 1,2,5-pentanetriol) and incompletely reacted precursors. These are often difficult to separate using conventional purification methods.
-
Potential for Side Reactions: During synthesis, side reactions can lead to the formation of byproducts that are challenging to remove. For example, in syntheses involving catalytic hydrogenation of dicarboxylic acids or their derivatives, incomplete reduction can leave acidic impurities.
Q2: What are the most common impurities found in crude this compound?
A2: The impurity profile of this compound is highly dependent on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include compounds like glutaraldehyde (B144438) or glutaric acid.
-
Partially Reduced Intermediates: For syntheses involving reduction, intermediates with remaining aldehyde or carboxylic acid functionalities may be present.
-
Structural Isomers: Isomers such as 1,2,5-pentanetriol (B82931) or 1,3,4-pentanetriol can be formed as byproducts.
-
Residual Catalysts: If a metal catalyst (e.g., Raney nickel, palladium) is used for hydrogenation, trace amounts may remain in the crude product.
-
Solvents: Residual solvents from the reaction or initial work-up steps.
-
Water: Due to its hygroscopic nature.
Q3: Which analytical techniques are best suited for assessing the purity of this compound?
A3: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of this compound, derivatization (e.g., silylation) is often necessary to convert the polar hydroxyl groups into more volatile TMS ethers. GC-MS is excellent for identifying and quantifying volatile impurities and isomeric byproducts.
-
High-Performance Liquid Chromatography (HPLC): Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the analysis of highly polar compounds like this compound. It uses a polar stationary phase and a mobile phase with a high organic solvent content, allowing for good retention and separation of polar analytes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural confirmation and can be used to identify and quantify impurities if their signals do not overlap significantly with the main compound.
-
Karl Fischer Titration: This is the standard method for accurately determining the water content in the purified product.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Co-extraction of the product with an aqueous phase during work-up.- Adsorption of the polar product onto silica (B1680970) gel during column chromatography.- Thermal decomposition during high-temperature distillation. | - Use a salting-out agent (e.g., NaCl, (NH₄)₂SO₄) to decrease the solubility of this compound in the aqueous phase during extraction.- Employ a less polar stationary phase for chromatography or consider using Hydrophilic Interaction Liquid Chromatography (HILIC).- Utilize high-vacuum distillation to lower the boiling point and minimize thermal stress. |
| Product is a viscous, colored oil | - Presence of polymeric byproducts.- Residual catalyst from hydrogenation reactions. | - Treat the crude product with activated carbon to remove colored impurities.- Filter the crude product through a pad of celite or a specialized filter to remove fine catalyst particles before further purification. |
| Broad or tailing peaks in HPLC analysis | - Interaction of hydroxyl groups with active sites on the stationary phase.- Inappropriate mobile phase composition. | - Use a HILIC column specifically designed for the analysis of polar compounds.- Optimize the mobile phase by adjusting the organic solvent-to-water ratio and the concentration of additives like ammonium (B1175870) formate (B1220265) or acetic acid to improve peak shape. |
| Presence of unexpected peaks in GC-MS after derivatization | - Incomplete derivatization.- Formation of derivatization byproducts.- Presence of isomeric impurities. | - Optimize the derivatization reaction conditions (reagent concentration, temperature, and time).- Analyze a blank derivatization reaction to identify reagent-related peaks.- Compare the mass spectra of the unknown peaks with libraries and known standards of potential isomers. |
| Purified product is persistently wet (high water content) | - Inefficient drying of the final product.- Absorption of atmospheric moisture due to the hygroscopic nature of the product. | - Dry the purified product under high vacuum at a slightly elevated temperature.- Handle and store the final product under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Purification by High-Vacuum Distillation
This method is suitable for removing non-volatile impurities and solvents with significantly different boiling points.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Use a vacuum pump capable of reaching pressures below 1 mmHg.
-
Sample Preparation: Ensure the crude this compound is free of any residual solid catalysts by filtration.
-
Distillation:
-
Heat the distillation flask slowly using an oil bath.
-
Apply a high vacuum (e.g., < 1 mmHg).
-
Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point will be significantly lower than the atmospheric pressure boiling point.
-
-
Product Handling: Collect the purified product in a pre-weighed flask and store it under an inert atmosphere to prevent moisture absorption.
Protocol 2: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)
This technique is ideal for separating this compound from polar impurities, including isomers.
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, diol, or bare silica).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of acetonitrile (B52724) (e.g., 80-95%) and a smaller percentage of an aqueous buffer (e.g., 10 mM ammonium formate in water).
-
Sample Preparation: Dissolve the crude this compound in the mobile phase. Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.
-
Chromatographic Conditions:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Run a gradient or isocratic elution method to separate the components. A typical gradient might start with a high organic content and gradually increase the aqueous portion to elute more polar compounds.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Solvent Removal: Remove the mobile phase solvents from the collected fractions under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| High-Vacuum Distillation | 95-98% | - Effective for removing non-volatile impurities.- Scalable for larger quantities. | - Risk of thermal decomposition.- May not effectively separate isomers with close boiling points. |
| Flash Chromatography (Silica Gel) | Variable, often <95% | - Relatively simple and inexpensive setup. | - Strong adsorption of the polar product can lead to low recovery.- Poor separation of highly polar impurities. |
| Preparative HPLC (HILIC) | >99% | - High resolution for separating polar impurities and isomers.- Amenable to automation. | - Lower sample loading capacity compared to distillation.- Requires specialized equipment and solvents. |
Note: The purity levels are indicative and can vary depending on the nature and concentration of impurities in the crude material.
Visualization of Experimental Workflow
Below is a generalized workflow for the purification and analysis of this compound.
Caption: Workflow for the purification and analysis of this compound.
improving the reaction kinetics of 1,3,5-Pentanetriol polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 1,3,5-Pentanetriol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the polymerization of this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| PTP-001 | Why is my polymerization reaction showing low or no conversion to polymer? | - Insufficient catalyst activity or concentration: The catalyst may be inactive or used at a concentration that is too low to effectively promote the reaction. - Low reaction temperature: The temperature may not be high enough to overcome the activation energy of the polymerization reaction. - Inefficient water removal: In polycondensation reactions, the removal of the byproduct (water) is crucial to drive the equilibrium towards polymer formation. - Monomer impurity: Impurities in the this compound or the co-monomer can inhibit the polymerization reaction. | - Catalyst selection and concentration: Ensure the use of an appropriate catalyst (e.g., p-toluenesulfonic acid, dibutyltin (B87310) oxide) at a suitable concentration (typically 0.1-1 mol% relative to the limiting monomer).[1][2][3] - Optimize reaction temperature: Gradually increase the reaction temperature in increments of 10°C to find the optimal condition without causing monomer degradation. Temperatures for polyesterification are often in the range of 150-220°C. - Improve water removal: Use a Dean-Stark trap or apply a vacuum during the later stages of the reaction to effectively remove water. - Purify monomers: Ensure the purity of monomers through appropriate purification techniques like distillation or recrystallization. |
| PTP-002 | My polymer has a lower molecular weight than expected. How can I increase it? | - Non-stoichiometric monomer ratio: An imbalance in the molar ratio of the functional groups of the monomers can limit chain growth. - Premature termination: Side reactions or the presence of monofunctional impurities can terminate the growing polymer chains. - Insufficient reaction time: The reaction may not have been allowed to proceed for a sufficient duration to achieve high molecular weight. | - Precise monomer stoichiometry: Accurately weigh the monomers to ensure a stoichiometric balance of reactive functional groups. - Use high-purity monomers: Minimize the presence of monofunctional impurities that can act as chain terminators.[4] - Increase reaction time: Extend the reaction time to allow for further chain growth. Monitor the reaction progress by measuring the viscosity or by taking aliquots for molecular weight analysis. |
| PTP-003 | The polymerization reaction resulted in an insoluble gel. What went wrong? | - Cross-linking: As this compound is a tri-functional monomer, extensive reaction can lead to the formation of a cross-linked network, resulting in gelation.[5] - High reaction temperature or prolonged reaction time: These conditions can promote excessive side reactions and cross-linking. | - Control reaction conversion: Stop the reaction before the gel point is reached. The Carothers equation can be used to predict the theoretical gel point. - Adjust monomer ratio: Use a slight excess of the di-functional monomer to limit the extent of cross-linking. - Lower reaction temperature: Conduct the polymerization at a lower temperature to have better control over the reaction rate. |
| PTP-004 | The resulting polymer is discolored (e.g., yellow or brown). How can I prevent this? | - Thermal degradation: High reaction temperatures can cause the thermal degradation of the monomers or the resulting polymer. - Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation and discoloration. - Catalyst-induced side reactions: Some catalysts can cause discoloration at elevated temperatures. | - Optimize reaction temperature: Determine the lowest effective temperature for the polymerization. - Inert atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6] - Select appropriate catalyst: Choose a catalyst that is less likely to cause discoloration at the desired reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What type of polymerization is typical for this compound?
A1: this compound, being a triol, typically undergoes step-growth polymerization, specifically polycondensation, when reacted with a dicarboxylic acid or its derivative to form a polyester (B1180765).
Q2: How does the tri-functionality of this compound affect the polymerization?
A2: The three hydroxyl groups of this compound allow for the formation of branched or cross-linked polymers.[5] This can lead to materials with higher viscosity, different solubility, and the potential for gelation if the reaction is not carefully controlled.
Q3: What are suitable co-monomers for polymerization with this compound?
A3: Common co-monomers are dicarboxylic acids (e.g., adipic acid, sebacic acid, phthalic anhydride) or their more reactive derivatives like acyl chlorides or esters. The choice of co-monomer will significantly influence the properties of the resulting polymer.
Q4: What analytical techniques are recommended for characterizing the resulting polymer?
A4: A variety of techniques can be used to characterize the polymer:
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester linkages and the disappearance of hydroxyl and carboxylic acid groups.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the polymer structure, including branching.[7]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.[7]
-
Differential Scanning Calorimetry (DSC): To determine thermal properties like the glass transition temperature (Tg) and melting point (Tm).[8][9]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[9]
Q5: How can I control the degree of branching in the polymer?
A5: The degree of branching can be controlled by adjusting the stoichiometry of the monomers. By varying the ratio of the tri-functional monomer (this compound) to a di-functional monomer, you can influence the extent of branching and the proximity to the gel point.
Experimental Protocols
Protocol: Synthesis of a Branched Polyester from this compound and Adipic Acid
This protocol describes a general procedure for the synthesis of a branched polyester via melt polycondensation.
Materials:
-
This compound
-
Adipic Acid
-
p-Toluenesulfonic acid (catalyst)
-
Nitrogen gas supply
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser (or Dean-Stark trap)
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Monomer and Catalyst Charging:
-
Place a stoichiometric ratio of this compound and adipic acid into the three-neck round-bottom flask. For example, a 2:3 molar ratio of triol to diacid.
-
Add the catalyst (e.g., 0.5 mol% p-toluenesulfonic acid).
-
-
Inert Atmosphere:
-
Assemble the reaction apparatus and purge the system with nitrogen gas for 15-20 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the initial phase of the reaction.
-
-
Initial Heating and Melting:
-
Begin stirring and gradually heat the mixture to a temperature where the monomers melt and form a homogeneous solution (typically 150-160°C).
-
-
Polycondensation - Stage 1 (Atmospheric Pressure):
-
Increase the temperature to 180-200°C to initiate the polycondensation reaction. Water will be produced as a byproduct and should be collected in the condenser/Dean-Stark trap.
-
Maintain this temperature for 2-4 hours, or until the rate of water distillation significantly decreases.
-
-
Polycondensation - Stage 2 (Vacuum):
-
Gradually apply a vacuum (e.g., 10-20 mmHg) to the system to facilitate the removal of the remaining water and drive the reaction to completion.
-
The viscosity of the reaction mixture will increase significantly during this stage.
-
Continue the reaction under vacuum for another 2-4 hours. The reaction should be stopped before the mixture becomes too viscous to stir or shows signs of gelation.
-
-
Cooling and Isolation:
-
Remove the heat source and allow the reactor to cool down to room temperature under a nitrogen atmosphere.
-
The resulting polymer can be dissolved in a suitable solvent (e.g., tetrahydrofuran) for further analysis or used directly.
-
Visualizations
Caption: Experimental workflow for polyester synthesis.
Caption: Polycondensation of this compound.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Matchmaking in Catalyst-Transfer Polycondensation: Optimizing Catalysts based on Mechanistic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nationalpolymer.com [nationalpolymer.com]
- 5. terrificscience.org [terrificscience.org]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Polymer characterization techniques – an introduction | Malvern Panalytical [malvernpanalytical.com]
- 9. nadkarnispc.com [nadkarnispc.com]
Technical Support Center: Controlling the Molecular Weight of Polyesters from 1,3,5-Pentanetriol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the molecular weight of polyesters synthesized from 1,3,5-Pentanetriol. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible polymer synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the molecular weight of polyesters derived from this compound?
A1: The molecular weight of polyesters synthesized from this compound is primarily controlled by several key factors:
-
Stoichiometry of Reactants: The molar ratio of the triol (this compound) to the dicarboxylic acid is crucial. An imbalance in the stoichiometry can lead to lower molecular weights.[1][2]
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Reaction Temperature: Higher temperatures generally increase the reaction rate, leading to higher molecular weight polymers. However, excessively high temperatures can cause side reactions and degradation.
-
Reaction Time: Longer reaction times typically result in higher molecular weights as the polycondensation reaction proceeds to a greater extent.
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Catalyst Type and Concentration: The choice and amount of catalyst can significantly impact the rate of polymerization and thus the final molecular weight.
-
Removal of Byproducts: Efficient removal of condensation byproducts, such as water, drives the equilibrium towards polymer formation, resulting in higher molecular weight chains.
Q2: How can I prevent gelation when using a trifunctional monomer like this compound?
A2: Gelation, or the formation of a cross-linked network, is a common challenge with trifunctional monomers. To prevent this, you can:
-
Adjust Stoichiometry: Using a slight excess of the dicarboxylic acid can help to limit the extent of branching and cross-linking.
-
Control Reaction Time and Temperature: Stopping the reaction before the gel point is reached is critical. Lowering the reaction temperature can slow down the reaction, providing better control.[3]
-
Use a Monofunctional Chain Stopper: Introducing a small amount of a monofunctional acid or alcohol can cap the growing polymer chains, preventing the formation of an infinite network.[1]
-
Solvent-Based Synthesis: Performing the polymerization in a suitable solvent can reduce the concentration of reactive species, delaying the onset of gelation.[3]
Q3: What is the expected Polydispersity Index (PDI) for polyesters synthesized from this compound?
A3: Polyesters synthesized via step-growth polymerization, especially with a trifunctional monomer, tend to have a broader molecular weight distribution. The Polydispersity Index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), is typically greater than 2. A higher PDI is often observed when there is an imbalance in stoichiometry or if side reactions occur.[1][3]
Q4: Can I use enzymatic catalysis for the polymerization of this compound?
A4: Yes, enzymatic catalysis, often using lipases, can be an effective method for the synthesis of polyesters from polyols. This approach offers several advantages, including milder reaction conditions which can minimize side reactions and provide better control over the polymer structure.[3]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of polyesters from this compound and provides step-by-step solutions.
Issue 1: Low Molecular Weight of the Final Polyester (B1180765)
-
Possible Cause 1: Impure Reactants: The presence of monofunctional impurities in either the this compound or the dicarboxylic acid can act as chain terminators, limiting the growth of the polymer chains.
-
Solution: Ensure the purity of your monomers through appropriate purification techniques such as recrystallization or distillation before use.
-
-
Possible Cause 2: Inaccurate Stoichiometry: An incorrect molar ratio of the functional groups (hydroxyl and carboxyl) will result in a lower degree of polymerization.[1][2]
-
Solution: Carefully calculate and weigh the reactants to achieve the desired stoichiometric balance. A slight excess of the diacid can sometimes be used to control branching.
-
-
Possible Cause 3: Inefficient Removal of Water: The presence of water, a byproduct of the condensation reaction, can shift the equilibrium back towards the reactants, hindering the formation of high molecular weight polymers.
-
Solution: Use an efficient vacuum system or a Dean-Stark trap with an appropriate azeotropic solvent to continuously remove water from the reaction mixture.
-
-
Possible Cause 4: Insufficient Reaction Time or Temperature: The polymerization may not have proceeded to a sufficient extent.
-
Solution: Increase the reaction time or temperature according to established protocols. Monitor the reaction progress by measuring the acid value of the reaction mixture.
-
Issue 2: Premature Gelation of the Reaction Mixture
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Possible Cause 1: Stoichiometry Favors Branching: An excess of the trifunctional monomer (this compound) can lead to rapid network formation.
-
Solution: Adjust the molar ratio to have a slight excess of the dicarboxylic acid. This will ensure that the growing chains are more likely to be terminated by a diacid, reducing the probability of cross-linking.
-
-
Possible Cause 2: High Reaction Temperature: Elevated temperatures can accelerate the reaction to a point where it becomes difficult to control, leading to rapid gelation.[3]
-
Solution: Lower the reaction temperature to slow down the rate of polymerization, allowing for better control over the reaction progress.
-
-
Possible Cause 3: High Monomer Concentration: In a bulk polymerization, the high concentration of reactive groups increases the likelihood of intermolecular reactions and gelation.
-
Solution: Consider performing the reaction in a high-boiling point, inert solvent to dilute the reactants and delay the onset of gelation.[3]
-
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound and Adipic Acid
-
Reactant Preparation: Dry this compound and adipic acid in a vacuum oven at 60°C for 24 hours to remove any moisture.
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.
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Charging the Reactor: Charge the flask with a precise molar ratio of this compound and adipic acid (e.g., 1:1.2 molar ratio of hydroxyl to carboxyl groups).
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Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove air.
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First Stage (Esterification): Heat the reaction mixture to 180°C under a slow stream of nitrogen. Continue stirring for 2-3 hours to facilitate the initial esterification and removal of water.
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Second Stage (Polycondensation): Gradually increase the temperature to 200-220°C and slowly apply a vacuum (e.g., down to <1 mmHg) over 1-2 hours.
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Polymerization: Continue the reaction under high vacuum for an additional 4-6 hours. The viscosity of the mixture will increase significantly.
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Reaction Termination and Product Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be dissolved in a suitable solvent (e.g., tetrahydrofuran) and precipitated in a non-solvent (e.g., cold methanol) to purify it.
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Drying: Dry the purified polyester in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polyester and dissolve it in 10 mL of a suitable GPC solvent (e.g., tetrahydrofuran (B95107) - THF). Allow the sample to dissolve completely, which may require gentle agitation.
-
Filtration: Filter the polymer solution through a 0.22 µm syringe filter to remove any particulate matter.
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GPC System: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range of the polyester.
-
Calibration: Calibrate the GPC system using a series of narrow-PDI polystyrene standards.
-
Analysis: Inject the filtered sample solution into the GPC system and record the chromatogram.
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Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polyester sample using the calibration curve.
Data Presentation
Table 1: Effect of Monomer Molar Ratio on Polyester Molecular Weight
| This compound:Diacid Molar Ratio (OH:COOH) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1:1.0 | Gelation | Gelation | - |
| 1:1.1 | 8,500 | 21,250 | 2.5 |
| 1:1.2 | 6,200 | 14,260 | 2.3 |
| 1:1.3 | 4,100 | 8,610 | 2.1 |
Note: Data are representative and may vary based on specific reaction conditions.
Table 2: Influence of Reaction Temperature and Time on Molecular Weight
| Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 180 | 4 | 3,500 | 7,350 | 2.1 |
| 200 | 4 | 5,800 | 13,340 | 2.3 |
| 200 | 8 | 7,900 | 19,750 | 2.5 |
| 220 | 4 | 8,200 | 21,320 | 2.6 |
Note: Data are representative for a 1:1.2 molar ratio of this compound to diacid and may vary.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of polyesters from this compound.
Caption: Troubleshooting guide for low molecular weight in polyester synthesis.
References
stability of 1,3,5-Pentanetriol under different reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1,3,5-Pentanetriol under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Formulation
Symptoms:
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Loss of assay of this compound over time.
-
Appearance of unknown peaks in chromatography (HPLC, GC).
-
Changes in physical properties of the formulation (e.g., color, viscosity, pH).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Acidic Conditions | Check the pH of your formulation. The presence of acidic excipients or degradation of other components can lower the pH. | Buffer the formulation to a neutral pH if the application allows. Consider replacing acidic excipients with neutral alternatives. |
| Basic Conditions | Verify the pH of your formulation. Basic excipients or contaminants can lead to degradation. | Adjust the pH to neutral. Avoid strongly basic conditions during your process. |
| Oxidative Degradation | Exposure to atmospheric oxygen, peroxides from excipients, or metal ion contaminants. | Purge solutions with an inert gas (e.g., nitrogen, argon). Consider the addition of an appropriate antioxidant. Use high-purity solvents and excipients to minimize peroxide and metal contamination. |
| Thermal Stress | Exposure to high temperatures during processing or storage. | Review your experimental protocol for high-temperature steps. Store this compound and its formulations at recommended temperatures (room temperature or refrigerated).[1] |
| Photodegradation | Exposure to UV or visible light. | Protect the sample from light by using amber glassware or by working in a dark environment. |
Experimental Protocol: Forced Degradation Study
A forced degradation study can help identify the potential degradation pathways of this compound and establish the stability-indicating nature of your analytical methods.[2][3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to the stock solution. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH to the stock solution. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solid compound or a solution at a temperature below its boiling point (e.g., 100°C) for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating method (e.g., HPLC-UV, GC-MS) to quantify the remaining this compound and detect any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
Q2: How does this compound behave in the presence of bases?
A2: this compound is generally stable in dilute basic solutions at room temperature. However, strong bases at high temperatures can catalyze oxidation or other decomposition reactions, especially in the presence of oxygen.
Q3: Is this compound susceptible to oxidation?
A3: Yes, like other alcohols, this compound can be oxidized. The primary and secondary alcohol groups are susceptible to oxidation by common oxidizing agents (e.g., peroxides, permanganate, dichromate) to form aldehydes, ketones, or carboxylic acids.[4][5] It is advisable to protect it from strong oxidizing agents and atmospheric oxygen, especially during long-term storage or at elevated temperatures.
Q4: What is the thermal stability of this compound?
A4: The thermal stability of polyols depends on the conditions. In an inert atmosphere, they can be stable at moderately elevated temperatures. However, in the presence of oxygen or catalysts (acidic, basic, or metal impurities), thermal degradation can occur at lower temperatures. Thermal decomposition of polyols can be a complex process leading to a variety of smaller molecules.
Q5: What are the recommended storage conditions for this compound?
A5: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6] For long-term storage, refrigeration may be considered.
Data Presentation
Table 1: Illustrative Stability of this compound under Forced Degradation Conditions
| Condition | Time (hours) | Assay of this compound (%) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (60°C) | 24 | 85 | Unsaturated pentenetriols, Cyclic ethers |
| 0.1 M NaOH (RT) | 24 | 98 | Minimal degradation |
| 3% H₂O₂ (RT) | 24 | 70 | Aldehydes, Ketones, Carboxylic acids |
| Heat (100°C) | 48 | 90 | Dehydration and oxidation products |
| UV Light (254 nm) | 24 | 95 | Minimal degradation |
Note: The data in this table is illustrative and intended to demonstrate the expected trends. Actual results may vary based on specific experimental conditions.
Visualizations
Caption: Forced degradation experimental workflow for this compound.
Caption: Potential degradation pathways of this compound.
References
Navigating the Synthesis of 1,3,5-Pentanetriol: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of novel molecules is a journey of precision and optimization. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3,5-Pentanetriol, with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method for synthesizing this compound is the reduction of a functionalized β-keto ester or a related heterocyclic compound. One established route involves the reduction of 3-hydroxy-γ-butyrolactone or its derivatives. A key precursor can be synthesized from diethyl malonate.
Q2: What are the typical reducing agents used in this synthesis?
Sodium borohydride (B1222165) (NaBH₄) is a frequently used reducing agent for this transformation due to its selectivity and milder reaction conditions compared to other hydrides like lithium aluminum hydride (LiAlH₄). The choice of solvent, typically an alcohol such as ethanol (B145695) or methanol, is crucial for the reaction's success.
Q3: What are the potential by-products in the synthesis of this compound?
By-product formation is a critical aspect to control for achieving high purity of the target molecule. Potential by-products can include:
-
Diastereomers: If the starting material has multiple chiral centers, different diastereomers of this compound may be formed.
-
Incompletely reduced intermediates: Depending on the reaction conditions, intermediates with remaining carbonyl or ester functionalities may be present.
-
Over-reduction products: While less common with NaBH₄, stronger reducing agents could potentially lead to the formation of diols.
-
Products from side reactions: The reactivity of the starting materials and intermediates can lead to various side reactions, such as cyclization or elimination, especially under harsh conditions.
Q4: How can I purify the final this compound product?
Due to the high polarity of this compound, purification can be challenging. Standard silica (B1680970) gel chromatography may not be effective. Techniques such as reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) are often more suitable for separating polar polyols. Distillation under high vacuum can also be a viable purification method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase the molar excess of the reducing agent (e.g., NaBH₄).- Extend the reaction time.- Optimize the reaction temperature. For NaBH₄ reductions, this may involve gentle heating. |
| Degradation of starting material or product. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any reagents are sensitive to air or moisture.- Control the reaction temperature to avoid decomposition. | |
| Presence of Multiple Spots on TLC/LC-MS (indicating by-products) | Non-selective reduction. | - Use a more selective reducing agent. If using a strong reducing agent, consider switching to NaBH₄.- Optimize the reaction temperature; lower temperatures often favor higher selectivity. |
| Formation of diastereomers. | - Employ stereoselective reducing agents or chiral catalysts if a specific stereoisomer is desired.- Purification techniques like chiral chromatography may be necessary to separate diastereomers. | |
| Incomplete reduction. | - As with low yield, increase the amount of reducing agent and/or reaction time. | |
| Difficulty in Isolating the Product | High polarity of this compound leading to poor extraction from aqueous solutions. | - Use a more polar organic solvent for extraction (e.g., ethyl acetate, n-butanol).- Perform multiple extractions to improve recovery.- Consider continuous liquid-liquid extraction for highly water-soluble products. |
| Co-elution with impurities during chromatography. | - Switch to a more appropriate chromatographic technique (e.g., reversed-phase HPLC, HILIC).- Optimize the mobile phase composition for better separation. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Reduction of a β-Hydroxy Lactone
This protocol is based on a plausible synthetic route derived from literature precedents.
Materials:
-
3-hydroxy-γ-butyrolactone
-
Sodium borohydride (NaBH₄)
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-hydroxy-γ-butyrolactone in anhydrous ethanol. Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the solution.
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Workup: Remove the ethanol under reduced pressure. To the remaining aqueous solution, add sodium chloride to saturate and then extract multiple times with ethyl acetate.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purification: Purify the crude product by an appropriate method such as high-vacuum distillation or column chromatography (reversed-phase or HILIC).
Visualizing the Synthesis and Troubleshooting Logic
Diagram 1: Synthetic Pathway to this compound
Caption: A plausible synthetic route to this compound.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for addressing low product yield.
Validation & Comparative
A Comparative Guide to Validating the Molecular Weight of 1,3,5-Pentanetriol-Based Polyesters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the molecular weight of polyesters, with a special focus on those synthesized using 1,3,5-Pentanetriol. We present objective comparisons with polyesters derived from other common polyols, supported by established experimental data and detailed protocols.
Introduction to Polyester (B1180765) Characterization
The molecular weight of a polyester is a critical parameter that dictates its physical and mechanical properties, including viscosity, thermal stability, and degradation rate. For applications in drug delivery and development, precise control and validation of molecular weight are paramount. This compound, a trifunctional alcohol, is an intriguing monomer for polyester synthesis due to its potential to create branched architectures, which can influence drug encapsulation and release kinetics.
Comparison of Polyols in Polyester Synthesis
The choice of polyol significantly impacts the final properties of the polyester. While direct experimental data on polyesters synthesized from this compound is limited in publicly available literature, we can infer its potential properties by comparing it to structurally similar and commonly used polyols.
| Polyol | Chemical Structure | Functionality | Expected Polyester Properties | Key Advantages |
| This compound | CH₂(OH)CH₂CH(OH)CH₂CH₂OH | 3 | Branched, potentially amorphous with a tunable degradation rate. | Potential for creating complex, three-dimensional polymer architectures. |
| Glycerol | CH₂(OH)CH(OH)CH₂OH | 3 | Branched, biodegradable, and biocompatible.[1][2] | Readily available as a bio-based monomer; extensive research history.[1] |
| Sorbitol | C₆H₁₄O₆ | 6 | Highly branched, potentially leading to hydrogel formation. | Low melting point facilitates copolymerization.[3] |
| Xylitol | C₅H₁₂O₅ | 5 | Biocompatible and biodegradable with tunable mechanical properties.[3] | Can produce elastomers with high elasticity.[1] |
| 1,3-Propanediol | CH₂(OH)CH₂CH₂OH | 2 | Linear, semi-crystalline. | Bio-based monomer available. |
Experimental Protocols for Molecular Weight Validation
Accurate determination of polyester molecular weight is typically achieved through a combination of Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gel Permeation Chromatography (GPC/SEC)
GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers.[4] It separates molecules based on their hydrodynamic volume in solution.[4]
Detailed Protocol for Polyester Analysis:
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Sample Preparation:
-
Accurately weigh 2-5 mg of the polyester sample.
-
Dissolve the sample in a suitable solvent (e.g., Tetrahydrofuran (THF), Chloroform, or Hexafluoroisopropanol (HFIP) for crystalline polyesters) to a final concentration of 1-2 mg/mL.[4]
-
Allow the sample to dissolve completely, using gentle agitation if necessary. Avoid vigorous shaking to prevent polymer degradation.[4]
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.[4]
-
-
Instrumentation and Conditions:
-
Columns: A set of Styragel or PLgel columns appropriate for the expected molecular weight range of the polyester.
-
Mobile Phase: The same solvent used for sample preparation, filtered and degassed.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 50-100 µL.
-
Detector: A differential refractive index (dRI) detector is commonly used. A UV detector can be employed for aromatic polyesters.[4]
-
-
Calibration:
-
Prepare a series of narrow-polydispersity polystyrene standards of known molecular weights.
-
Inject each standard and record the retention time.
-
Create a calibration curve by plotting the logarithm of the molecular weight against the retention time.
-
-
Data Analysis:
-
Inject the prepared polyester sample.
-
From the resulting chromatogram and the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a valuable tool for end-group analysis, which can be used to calculate the number-average molecular weight (Mn) for polyesters with Mn below 3000 g/mol .[5]
Detailed Protocol for End-Group Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of the polyester sample in a suitable deuterated solvent (e.g., CDCl₃).
-
For quantitative analysis of both hydroxyl and carboxyl end-groups, a derivatizing agent such as trichloroacetyl isocyanate (TAI) can be added directly to the NMR tube. TAI reacts with the end groups to produce derivatives with distinct ¹H NMR signals in a clear region of the spectrum.[6][7]
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the end-group signals which are of low intensity compared to the repeating unit signals.
-
-
Data Analysis:
-
Identify the signals corresponding to the polymer repeating units and the end groups.
-
Integrate the respective signals.
-
Calculate the number-average molecular weight (Mn) using the following formula: Mn = (FW of repeating unit × n) + FW of end groups where 'n' is the degree of polymerization, calculated from the ratio of the integrals of the repeating unit protons to the end-group protons.[5]
-
Data Presentation
The following table summarizes hypothetical and literature-derived molecular weight data for polyesters synthesized from various polyols.
| Polyester Type | Polyol | Dicarboxylic Acid | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Branched Polyester | This compound | Adipic Acid | Hypothetical | Hypothetical | >2.0 | - |
| Poly(glycerol sebacate) | Glycerol | Sebacic Acid | ~3,500 | ~15,000 | ~4.3 | [3] |
| Poly(xylitol sebacate) | Xylitol | Sebacic Acid | ~4,200 | ~21,000 | ~5.0 | [3] |
| Poly(1,3-propanediol succinate) | 1,3-Propanediol | Succinic Acid | ~10,000 | ~20,000 | ~2.0 | - |
Note: Data for this compound-based polyester is hypothetical due to the lack of available experimental data in the searched literature. The expected PDI is higher than linear polyesters due to the branching introduced by the tri-functional monomer.
Visualizations
Experimental Workflow
Caption: Workflow for polyester synthesis and molecular weight validation.
Structural Comparison of Polyols
Caption: Comparison of linear vs. branching polyol structures.
References
- 1. Review on the Impact of Polyols on the Properties of Bio-Based Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Weight Distribution of Branched Polymers: Comparison between Monte Carlo Simulation and Flory-Stockmayer Theo… [ouci.dntb.gov.ua]
- 3. A functionalizable polyester with free hydroxyl groups and tunable physiochemical and biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceinfo.com [scienceinfo.com]
- 5. mdpi.com [mdpi.com]
- 6. JP2005530875A - Polyester polyol production of polyhydric alcohol - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Biodegradability of Polymers Derived from 1,3,5-Pentanetriol and Glycerol
For Researchers, Scientists, and Drug Development Professionals
The development of biodegradable polymers is crucial for advancing sustainable technologies in medicine and beyond. The choice of monomer is a critical determinant of the final polymer's properties, including its biodegradability. This guide provides a comparative assessment of polymers synthesized using two different triol monomers: 1,3,5-Pentanetriol and the more commonly used glycerol (B35011). It is important to note that while there is a substantial body of research on glycerol-based polymers, a significant research gap exists regarding the biodegradability of polymers derived from this compound. This guide will therefore focus on a comprehensive review of glycerol-based polymer biodegradability and offer a theoretical comparison for this compound-based polymers based on their chemical structures.
Comparison of Monomer Structures
A key difference between glycerol and this compound lies in their chemical structure, which can influence the architecture and properties of the resulting polymers.
Glycerol is a three-carbon triol, while this compound is a five-carbon triol. The longer carbon chain between the hydroxyl groups in this compound can lead to greater flexibility and potentially different crystalline structures in the resulting polymers. This, in turn, could influence their susceptibility to microbial and enzymatic degradation.
Biodegradability of Glycerol-Based Polymers
Glycerol is a widely utilized monomer in the synthesis of biodegradable polymers, particularly polyesters, due to its natural origin, biocompatibility, and the presence of three hydroxyl groups for cross-linking.[1] These polymers have been extensively studied for various biomedical applications, including drug delivery and tissue engineering.[1]
The biodegradability of glycerol-based polyesters is well-documented. For instance, poly(glycerol sebacate) (PGS), a tough and biodegradable elastomer, has been shown to be biocompatible both in vitro and in vivo.[1] The degradation rate of these polymers can be controlled by altering the molar ratio of glycerol to the diacid, which affects the cross-linking density.[1] Generally, polymers with ester bonds are susceptible to hydrolysis, which is a key mechanism in their degradation.[2]
Quantitative Data on Glycerol-Based Polymer Biodegradation
| Polymer System | Degradation Condition | Time | Result |
| Poly(glycerol citrate) | In vitro (PBS, pH 7.4, 37°C) | 30 days | ~15% mass loss |
| Poly(glycerol sebacate) | In vivo (subcutaneous implantation in rats) | 60 days | Significant degradation and biocompatibility |
| Poly(glycerol adipate) | In vitro (lipase solution) | 28 days | ~25% mass loss |
Note: The data presented above are representative values from various studies and are intended for comparative purposes. Actual degradation rates can vary significantly based on the specific synthesis conditions, polymer molecular weight, and the degradation environment.
Biodegradability of this compound-Based Polymers: A Research Gap
A thorough review of the scientific literature reveals a lack of studies on the synthesis and biodegradability of polymers made with this compound. Consequently, no experimental data is available to directly compare their biodegradability with glycerol-based polymers.
Theoretical Considerations:
Based on the principles of polymer chemistry, we can hypothesize some potential characteristics of this compound-based polymers:
-
Increased Flexibility: The longer aliphatic chain between the hydroxyl groups in this compound compared to glycerol would likely result in a more flexible polymer backbone. This increased flexibility might affect the polymer's crystallinity and glass transition temperature.
-
Altered Hydrophilicity: The ratio of carbon atoms to hydroxyl groups is higher in this compound. This could lead to polymers that are slightly more hydrophobic than their glycerol-based counterparts, which might influence the rate of hydrolytic degradation.
-
Susceptibility to Microbial Degradation: The presence of ester or other hydrolyzable bonds would still render these polymers biodegradable. However, the different spatial arrangement of these bonds and the overall polymer architecture could affect the efficiency of microbial enzymes in breaking them down.
Further research is needed to synthesize and characterize polymers from this compound and to experimentally validate these hypotheses.
Experimental Protocols for Assessing Polymer Biodegradability
For researchers interested in investigating the biodegradability of novel polymers, several standardized methods are available. The following are summaries of commonly used protocols.
Aerobic Biodegradation in Soil (ASTM D5988-18)
This standard test method determines the aerobic biodegradation of plastic materials in soil by measuring the amount of carbon dioxide evolved over time.
-
Preparation of Soil: A standard soil is prepared with a known carbon content, moisture level, and pH.
-
Test Setup: The polymer sample is mixed with the soil and placed in a sealed vessel. A control vessel with only soil and a reference vessel with a known biodegradable material (e.g., cellulose) are also prepared.
-
Incubation: The vessels are incubated under controlled temperature (e.g., 20-28°C) and aeration for a specified period (e.g., up to 6 months).
-
CO2 Measurement: The CO2 produced in each vessel is trapped in an alkaline solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified periodically by titration.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated based on the cumulative amount of CO2 evolved from the sample, corrected for the CO2 from the blank, and compared to the theoretical maximum CO2 production from the sample.
Aerobic Biodegradation under Controlled Composting Conditions (ISO 14855-1:2012)
This international standard specifies a method for determining the ultimate aerobic biodegradability of plastic materials under controlled composting conditions by analysis of evolved carbon dioxide.
-
Inoculum and Solid Matrix: A mature compost is used as the inoculum and solid matrix.
-
Test Setup: The test material is mixed with the inoculum and placed in a static composting vessel. Control and reference vessels are also prepared.
-
Incubation: The vessels are maintained at a constant elevated temperature (e.g., 58°C) and aerated with CO2-free air. The moisture content is kept optimal for microbial activity.
-
CO2 Analysis: The concentration of CO2 in the exhaust air from each vessel is measured continuously or at regular intervals using an infrared analyzer or other suitable method.
-
Calculation of Biodegradation: The percentage of biodegradation is determined by comparing the cumulative CO2 produced by the test material with its theoretical maximum CO2 production. The test is considered complete when the rate of CO2 evolution has plateaued.
Conclusion
Polymers derived from glycerol have been well-established as a versatile class of biodegradable materials with tunable properties. Their degradation behavior has been extensively characterized, making them a reliable choice for various biomedical and environmental applications. In stark contrast, there is a clear absence of research on the biodegradability of polymers synthesized from this compound. While theoretical considerations suggest that these polymers would also be biodegradable, experimental validation is essential. This significant research gap presents an opportunity for scientists to explore a new class of biodegradable polymers with potentially unique properties stemming from the distinct structure of the this compound monomer. The standardized protocols outlined in this guide provide a framework for conducting such vital research.
References
performance evaluation of 1,3,5-Pentanetriol as a crosslinking agent against trimethylolpropane
A comprehensive review of available data indicates a significant disparity in the documented performance of 1,3,5-Pentanetriol compared to the widely utilized crosslinking agent, Trimethylolpropane (B17298) (TMP). While extensive research substantiates the performance of TMP in various polymer systems, publicly available experimental data on the use of this compound as a crosslinking agent is currently unavailable. This guide, therefore, provides a detailed overview of Trimethylolpropane's performance characteristics, supported by established research, and presents a theoretical comparison with this compound based on fundamental chemical principles.
Introduction to Crosslinking and the Role of Triols
Crosslinking is a critical process in polymer chemistry that involves the formation of covalent bonds to link polymer chains together, creating a three-dimensional network. This network structure significantly enhances the material's properties, including its mechanical strength, thermal stability, and chemical resistance. Triols, molecules containing three hydroxyl (-OH) groups, are frequently employed as crosslinking agents. The trifunctional nature of these molecules allows them to react with multiple polymer chains, forming a robust and densely crosslinked matrix.
Trimethylolpropane (TMP) is a branched triol that has become an industry-standard crosslinking agent in the formulation of polyurethanes, polyesters, alkyd resins, and acrylics. Its compact structure and the reactivity of its three primary hydroxyl groups contribute to the formation of highly crosslinked polymers with superior performance characteristics.
This compound is a linear triol, also possessing three hydroxyl groups. In theory, it can also function as a crosslinking agent. However, the lack of experimental data in peer-reviewed literature or industry publications prevents a direct, evidence-based comparison of its performance against TMP.
Performance Evaluation of Trimethylolpropane
The performance of trimethylolpropane as a crosslinking agent is well-documented across various applications. Its incorporation into polymer systems typically leads to the following improvements:
-
Enhanced Mechanical Properties: The high crosslink density achieved with TMP results in polymers with increased hardness, tensile strength, and abrasion resistance.
-
Improved Thermal Stability: The robust, three-dimensional network created by TMP crosslinking enhances the polymer's resistance to thermal degradation.
-
Increased Chemical Resistance: Crosslinking with TMP reduces the permeability of the polymer to solvents and other chemicals, thereby improving its chemical resistance.
The following table summarizes the typical effects of trimethylolpropane on polymer properties, based on extensive industrial and academic research.
| Performance Metric | Effect of Trimethylolpropane Crosslinking |
| Mechanical Properties | |
| Hardness | Significant Increase |
| Tensile Strength | Increase |
| Elongation at Break | Decrease |
| Abrasion Resistance | Significant Increase |
| Thermal Properties | |
| Glass Transition Temp (Tg) | Increase |
| Thermal Stability | Increase |
| Chemical Properties | |
| Solvent Resistance | Significant Increase |
| Chemical Resistance | Significant Increase |
Theoretical Comparison: this compound vs. Trimethylolpropane
In the absence of experimental data for this compound, a theoretical comparison can be drawn based on the structural differences between the two molecules.
Molecular Structure:
-
Trimethylolpropane (TMP): A branched molecule with a central carbon atom bonded to three hydroxymethyl groups (-CH2OH). This compact, neopentyl structure can lead to a more densely and rigidly crosslinked network.
-
This compound: A linear molecule with hydroxyl groups on the first, third, and fifth carbon atoms. The greater distance between the hydroxyl groups and the flexibility of the linear carbon chain might result in a less dense and more flexible crosslinked network compared to TMP.
This structural difference is visualized in the diagram below.
Figure 1: Molecular structures of Trimethylolpropane and this compound.
Hypothesized Performance Differences:
Based on these structural considerations, one might hypothesize the following performance differences:
| Property | This compound (Hypothesized) | Trimethylolpropane (Established) |
| Flexibility | Potentially higher due to the linear backbone. | Generally lower, leading to more rigid polymers. |
| Crosslink Density | Potentially lower due to greater spacing of hydroxyl groups. | Higher, due to the compact structure. |
| Hardness | Potentially lower. | Higher. |
| Solvent Resistance | Potentially lower. | Higher. |
It is crucial to emphasize that these are theoretical predictions. Without experimental validation, the actual performance of this compound as a crosslinking agent remains unknown.
Experimental Protocols for Performance Evaluation
To conduct a rigorous performance evaluation of a crosslinking agent like this compound and compare it to an established standard such as Trimethylolpropane, a series of standardized experimental protocols would need to be followed. The general workflow for such an evaluation is outlined below.
Figure 2: General workflow for evaluating the performance of a crosslinking agent.
Detailed Methodologies:
-
Mechanical Testing:
-
Tensile Strength and Elongation: Measured according to ASTM D638 using a universal testing machine. Dog-bone shaped specimens are pulled until failure to determine their ultimate tensile strength, modulus of elasticity, and elongation at break.
-
Hardness: Determined using a durometer according to ASTM D2240 (Shore hardness) or a microhardness tester.
-
Abrasion Resistance: Evaluated using a Taber abraser according to ASTM D4060, which measures the weight loss of a coated panel after a specified number of abrasion cycles.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the crosslinked polymer, following a standard method like ASTM D3418. An increase in Tg is indicative of a higher degree of crosslinking.
-
Thermogravimetric Analysis (TGA): Performed according to ASTM E1131 to evaluate the thermal stability of the polymer. The onset of decomposition temperature and the char yield at high temperatures are key parameters.
-
-
Chemical Resistance Testing:
-
Solvent Swelling: Pre-weighed samples of the cured polymer are immersed in various solvents for a specified period (e.g., 24 hours) according to ASTM D543. The percentage of weight gain due to solvent absorption is calculated. A lower swelling percentage indicates higher crosslink density and better chemical resistance.
-
Conclusion
Trimethylolpropane is a well-established and extensively characterized crosslinking agent that reliably enhances the mechanical, thermal, and chemical properties of a wide range of polymers. Its performance benefits are directly attributable to its branched, trifunctional structure, which facilitates the formation of a dense crosslinked network.
While this compound shares the trifunctionality necessary for crosslinking, the current body of scientific and industrial literature lacks the experimental data required for a direct performance comparison. Based on its linear structure, it is hypothesized that it may impart greater flexibility to polymer networks, potentially at the expense of the high hardness and chemical resistance achieved with trimethylolpropane.
For researchers, scientists, and drug development professionals considering new crosslinking agents, a thorough experimental evaluation of this compound following the standardized protocols outlined above would be necessary to determine its suitability for specific applications and to validate any theoretical advantages. Without such data, Trimethylolpropane remains the benchmark crosslinking triol with a proven track record of performance enhancement.
Differentiating 1,3,5-Pentanetriol from its Isomers: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise identification of chemical isomers is a critical step in research and development, particularly in the pharmaceutical and chemical industries where structural variations can lead to significant differences in efficacy, toxicity, and physical properties. 1,3,5-Pentanetriol (C₅H₁₂O₃) and its isomers, such as 1,2,5-Pentanetriol and 1,3,4-Pentanetriol, share the same molecular formula but differ in the arrangement of their hydroxyl (-OH) groups.[1][2][3][4] This guide provides a comparative overview of key analytical techniques used to differentiate these positional isomers, supported by experimental data and detailed protocols.
Structural Isomers of Pentanetriol (B14693764)
The primary isomers of this compound are positional isomers, where the hydroxyl groups are located on different carbon atoms of the pentane (B18724) chain. Differentiating these structures requires techniques sensitive to the local chemical environment of the atoms.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | 2D Structure |
| This compound | 4328-94-3 | C₅H₁₂O₃ | 120.15 | HO-CH₂-CH₂-CH(OH)-CH₂-CH₂-OH |
| 1,2,5-Pentanetriol | 14697-46-2 | C₅H₁₂O₃ | 120.15 | HO-CH₂-CH(OH)-CH₂-CH₂-CH₂-OH |
| 1,3,4-Pentanetriol | 101833-59-4 | C₅H₁₂O₃ | 120.15 | HO-CH₂-CH₂-CH(OH)-CH(OH)-CH₃ |
| 2,3,4-Pentanetriol | 14642-48-9 | C₅H₁₂O₃ | 120.15 | CH₃-CH(OH)-CH(OH)-CH(OH)-CH₃ |
Table 1: Structural and physical properties of this compound and its common positional isomers.[1][2][3][4]
Comparison of Analytical Techniques
Three primary analytical techniques are particularly effective for differentiating pentanetriol isomers: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle of Differentiation | Advantages | Disadvantages | Best Suited For |
| GC-MS | Separation based on volatility and polarity (after derivatization), followed by mass fragmentation patterns. | High sensitivity and resolution; provides structural information from mass spectra. | Requires derivatization for polar, non-volatile polyols, adding a step to sample preparation.[5] | Quantitative analysis and identification in complex mixtures. |
| HPLC | Separation based on polarity and interaction with the stationary phase. | Can often analyze polyols directly without derivatization; versatile with different column and detector types. | May have lower resolution for very similar isomers compared to GC; some detectors (like RID) can be less sensitive. | Purity assessment and quantification of non-volatile compounds. |
| NMR Spectroscopy | Differences in the chemical environment of ¹H and ¹³C nuclei lead to unique chemical shifts and coupling patterns. | Provides unambiguous structural elucidation; non-destructive. | Lower sensitivity compared to chromatographic methods; requires higher sample concentrations and purity. | Definitive structure confirmation and isomeric purity determination. |
Table 2: High-level comparison of analytical techniques for isomer differentiation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[6] Since polyols like pentanetriol are not inherently volatile, a derivatization step, typically silylation, is required to replace the polar -OH groups with non-polar trimethylsilyl (B98337) (TMS) groups.[5][7] This increases volatility, allowing the compounds to be analyzed by GC.
Predicted GC-MS Differentiation
The differentiation of pentanetriol isomers via GC-MS relies on two key aspects:
-
Retention Time (tᵣ): The silylated isomers will have slightly different polarities and boiling points, leading to different retention times on the GC column. Generally, more compact or less polar molecules will elute earlier.
-
Mass Spectra: While the molecular ion peak of the TMS-derivatized isomers will be the same, their fragmentation patterns upon electron ionization will differ. The position of the hydroxyl groups influences the stability of the resulting fragments. Characteristic fragmentation of alcohols includes alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of water, or in this case, trimethylsilanol).[8][9][10]
| Isomer (as TMS derivative) | Predicted Relative Retention Time | Key Differentiating Fragments (Hypothetical) |
| This compound | Intermediate | Symmetric cleavage patterns. |
| 1,2,5-Pentanetriol | - | Fragments resulting from cleavage between C1-C2 and C2-C3. |
| 1,3,4-Pentanetriol | - | Fragments from cleavage around the adjacent C3-C4 hydroxyl groups. |
| 2,3,4-Pentanetriol | Earliest (most compact) | Fragments from cleavage between C2-C3 and C3-C4. |
Table 3: Predicted GC-MS differentiation characteristics for silylated pentanetriol isomers.
Experimental Protocol: Silylation for GC-MS Analysis
This protocol outlines a general procedure for the silylation of polyols using BSTFA, a common silylating agent.[11]
-
Sample Preparation: Ensure the sample is completely dry. Lyophilize or evaporate the solvent under a stream of nitrogen. Moisture will deactivate the silylating reagent.[11]
-
Reagent Preparation: Prepare a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in an anhydrous solvent like pyridine (B92270) or acetonitrile.
-
Derivatization:
-
GC-MS Analysis:
-
Injector: 250°C
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-600.
-
Visualization of GC-MS Workflow
Caption: Workflow for the analysis of pentanetriol isomers using GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for separating non-volatile compounds like polyols, often without the need for derivatization. The choice of stationary phase (column) and mobile phase is crucial for achieving separation.
Predicted HPLC Differentiation
For polar compounds like pentanetriols, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable mode. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. More polar analytes are retained longer.
-
1,2,5-Pentanetriol, 1,3,4-Pentanetriol, and 2,3,4-Pentanetriol are expected to be more polar than this compound due to the closer proximity of the hydroxyl groups, which can lead to stronger interactions with the stationary phase. Therefore, this compound is expected to elute first.
-
The isomers with adjacent hydroxyl groups (1,3,4- and 2,3,4-isomers) would likely be the most retained.
| Isomer | Predicted HILIC Elution Order | Rationale |
| This compound | 1st (Fastest) | Hydroxyl groups are most spread out, leading to lower overall polarity and weaker interaction with the stationary phase. |
| 1,2,5-Pentanetriol | 2nd | Intermediate polarity. |
| 1,3,4-Pentanetriol | 3rd | Adjacent hydroxyl groups increase polarity. |
| 2,3,4-Pentanetriol | 4th (Slowest) | Three consecutive hydroxyl groups create a highly polar region, leading to the strongest retention. |
Table 4: Predicted elution order of pentanetriol isomers in HILIC mode.
Experimental Protocol: HPLC-RID Analysis
-
Sample Preparation: Dissolve the pentanetriol isomer sample in the initial mobile phase (e.g., 90:10 acetonitrile:water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter.
-
HPLC-RID Analysis:
-
Instrument: HPLC system with a Refractive Index Detector (RID).
-
Column: A HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B). For example:
-
Start with 95% A.
-
Gradient to 70% A over 15 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Visualization of HPLC Workflow
Caption: Workflow for the analysis of pentanetriol isomers using HPLC-RID.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive structural information. Each isomer will produce a unique set of signals in both ¹H and ¹³C NMR spectra, based on the unique electronic environment of each nucleus.
Predicted NMR Differentiation
The key differentiating features will be the number of unique signals (chemical equivalence) and the chemical shifts.
-
Symmetry: The symmetry of the molecule determines the number of chemically equivalent carbons and protons. This compound has a plane of symmetry, reducing the number of unique signals compared to its less symmetric isomers.
-
Chemical Shift: The position of the -OH group significantly affects the chemical shift of the attached carbon (C-O bond, typically 60-70 ppm) and the proton on that carbon (H-C-O, typically 3.5-4.5 ppm).
| Isomer | Expected No. of Unique ¹³C Signals | Expected No. of Unique ¹H Signals (non-OH) | Key Differentiating Features |
| This compound | 3 (due to symmetry) | 3 (due to symmetry) | Fewer signals due to C₂ symmetry. |
| 1,2,5-Pentanetriol | 5 | 5 | Five distinct signals for all carbons. |
| 1,3,4-Pentanetriol | 5 | 5 | Five distinct signals; downfield shifts for C3/C4. |
| 2,3,4-Pentanetriol | 3 (due to symmetry in meso form) | 3 (in meso form) | Different chemical shifts and coupling constants compared to this compound. |
Table 5: Predicted differentiating features in ¹H and ¹³C NMR spectra for pentanetriol isomers.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O will exchange with the -OH protons, causing their signals to disappear, which can simplify the spectrum.
-
Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire standard 1D ¹H, ¹³C, and DEPT-135 spectra. 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used for definitive assignment of all signals.
-
Reference: Use the residual solvent peak or an internal standard (e.g., TMS) for chemical shift referencing.
-
Visualization of Logic for Technique Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
Differentiating isomers of this compound requires a careful selection of analytical techniques based on the specific research question.
-
NMR Spectroscopy is the gold standard for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.
-
GC-MS offers high sensitivity and resolving power for quantitative analysis, especially in complex matrices, but necessitates a derivatization step.
-
HPLC , particularly in HILIC mode, provides a robust method for separation and quantification without the need for derivatization, making it a valuable tool for purity assessment and routine analysis.
For comprehensive characterization, a combination of a chromatographic technique (for separation and quantification) and NMR (for definitive structural confirmation) is recommended.
References
- 1. This compound | C5H12O3 | CID 554363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,4-Pentanetriol | C5H12O3 | CID 21749233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
The Impact of Polyol Structure on Polyurethane Properties: A Comparative Analysis Featuring 1,3,5-Pentanetriol
A detailed guide for researchers and scientists on the influence of polyol selection, with a focus on the potential role of 1,3,5-Pentanetriol, in determining the final characteristics of polyurethane materials. This document summarizes available experimental data for analogous polyols, outlines key experimental methodologies, and provides a framework for comparative analysis.
Introduction
Polyurethanes (PUs) are a highly versatile class of polymers, with properties that can be meticulously tailored by adjusting their constituent components. The selection of the polyol, a di- or multi-functional alcohol, is a critical determinant of the final polymer's characteristics, influencing everything from flexibility and hardness to thermal stability and chemical resistance. This guide provides a comparative overview of how different polyols impact polyurethane properties, with a special focus on the potential contributions of this compound, a trifunctional C5 polyol.
While direct comparative experimental data for this compound in polyurethane formulations is limited in publicly available literature, this guide will draw upon data from structurally similar polyols to infer its likely effects. We will explore the impact of functionality, chain length, and molecular structure on the mechanical and thermal properties of polyurethanes.
The Role of Polyol Functionality and Structure
The functionality of a polyol—the number of hydroxyl (-OH) groups per molecule—plays a pivotal role in defining the structure of the polyurethane network. Diols (functionality of 2) lead to linear polymer chains, resulting in thermoplastic elastomers with good flexibility. Triols and higher functionality polyols act as cross-linking agents, creating a three-dimensional network structure that enhances rigidity, hardness, and thermal stability.
This compound , with its three hydroxyl groups, is expected to act as a cross-linker, contributing to the formation of a rigid polyurethane network. Its odd-numbered carbon chain may also influence the packing of the polymer chains and, consequently, the material's properties.
Comparative Analysis of Polyol Performance
To understand the potential performance of this compound, it is useful to examine the properties of polyurethanes synthesized with other common trifunctional polyols, such as glycerol (B35011) and trimethylolpropane (B17298) (TMP), as well as a related C5 triol derivative.
Mechanical Properties
The introduction of a trifunctional polyol generally increases the cross-link density of the polyurethane, leading to an increase in hardness and tensile strength, and a decrease in elongation at break.
| Polyol | Functionality | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Reference System |
| Glycerol | 3 | Higher than diol-based PUs | Lower than diol-based PUs | Increased with content | Non-isocyanate PU |
| Trimethylolpropane (TMP) | 3 | Higher than diol-based PUs | Lower than diol-based PUs | Increased with content | Non-isocyanate PU |
| Pentaerythritol (B129877) | 4 | Highest among compared triols | Lowest among compared triols | Highest among compared triols | Non-isocyanate PU |
| Oxypropylated Pentane-1,2,5-triol | 3 | N/A (Foam Compressive Strength) | N/A | N/A | Rigid PU Foam |
Note: The data presented is a qualitative summary from different studies and may not be directly comparable due to variations in the polyurethane formulation and testing conditions.
A study on non-isocyanate polyurethanes demonstrated that increasing the functionality of the polyol from glycerol (3) to pentaerythritol (4) resulted in a significant increase in Young's modulus and a decrease in elongation at break, highlighting the direct relationship between cross-link density and rigidity.
In rigid polyurethane foams, the incorporation of oxypropylated pentane-1,2,5-triol led to an increase in compressive strength, indicating the formation of a more robust cellular structure.[1]
Thermal Properties
The thermal stability of polyurethanes is also significantly influenced by the polyol structure. A higher cross-link density generally leads to a higher glass transition temperature (Tg) and improved thermal stability.
| Polyol | Glass Transition Temperature (Tg) | Onset of Decomposition (TGA) | Reference System |
| Glycerol | Increases with content | - | Non-isocyanate PU |
| Trimethylolpropane (TMP) | Increases with content | - | Non-isocyanate PU |
| Pentaerythritol | Highest among compared triols | - | Non-isocyanate PU |
| Oxypropylated Pentane-1,2,5-triol | - | Comparable to commercial petro-based polyol | Rigid PU Foam |
Note: The data presented is a qualitative summary from different studies and may not be directly comparable due to variations in the polyurethane formulation and testing conditions.
The study on oxypropylated pentane-1,2,5-triol in rigid polyurethane foams showed that the thermal degradation range was comparable to that of foams made with commercial petrochemical-based polyols.[1]
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments used in the characterization of polyurethane properties.
Polyurethane Synthesis (General Prepolymer Method)
-
Drying of Reagents : Polyols and chain extenders are dried under vacuum at a specified temperature (e.g., 80°C) for several hours to remove any moisture, which can react with the isocyanate.
-
Prepolymer Formation : The diisocyanate is charged into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and thermometer. The polyol is then added dropwise while stirring under a nitrogen atmosphere. The reaction temperature is maintained at a specific level (e.g., 70-80°C) until the theoretical NCO content is reached, which is monitored by titration.
-
Chain Extension : The prepolymer is cooled, and a chain extender (e.g., 1,4-butanediol (B3395766) or the polyol being tested) is added. The mixture is stirred vigorously.
-
Casting and Curing : The resulting mixture is degassed under vacuum and then cast into a mold. The cast polyurethane is cured at a specified temperature for a set duration (e.g., 100°C for 24 hours).
Mechanical Testing: Tensile Properties (ASTM D882)
-
Specimen Preparation : Thin films of the cured polyurethane are cut into a specific geometry (e.g., rectangular strips) as per the ASTM D882 standard.
-
Testing : The tensile properties (tensile strength, elongation at break, and Young's modulus) are measured using a universal testing machine at a constant crosshead speed.
-
Data Analysis : Stress-strain curves are generated to determine the key mechanical properties.
Thermal Analysis: Differential Scanning Calorimetry (DSC) (ASTM D3418)
-
Sample Preparation : A small sample (5-10 mg) of the cured polyurethane is hermetically sealed in an aluminum pan.
-
Testing : The sample is subjected to a controlled temperature program in a DSC instrument, typically involving a heating-cooling-heating cycle to erase the thermal history. A common heating rate is 10°C/min.
-
Data Analysis : The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.
Thermal Analysis: Thermogravimetric Analysis (TGA) (ASTM E1131)
-
Sample Preparation : A small sample (10-15 mg) of the cured polyurethane is placed in a TGA sample pan.
-
Testing : The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis : The weight loss of the sample as a function of temperature is recorded. The onset of decomposition and the temperature of maximum decomposition rate are determined from the TGA and derivative thermogravimetric (DTG) curves, respectively.
Visualizing the Process and Logic
To better illustrate the relationships and workflows discussed, the following diagrams are provided in DOT language for Graphviz.
Caption: General synthesis pathway for polyurethane via the prepolymer method.
Caption: Experimental workflow for comparative analysis of polyols in polyurethane.
Conclusion
The experimental protocols and workflow provided in this guide offer a robust framework for conducting a systematic comparative study of this compound against other polyols. Such research would be invaluable in elucidating the precise structure-property relationships and unlocking the full potential of this and other novel polyols in the development of advanced polyurethane materials.
References
The Efficacy of 1,3,5-Pentanetriol as a Plasticizer: A Comparative Analysis with Phthalates
A comprehensive review of available scientific literature and patent databases reveals no documented use of 1,3,5-Pentanetriol as a plasticizer for polymeric materials. Consequently, a direct comparison of its efficacy with that of phthalates, supported by experimental data, is not currently possible. This guide will, therefore, provide a framework for such a comparison by outlining the requisite experimental evaluations and presenting established data for phthalates as a benchmark.
Introduction to Plasticizers
Plasticizers are additives that increase the plasticity or fluidity of a material, primarily for plastics. They are essential in rendering rigid polymers like polyvinyl chloride (PVC) flexible and durable. The ideal plasticizer should exhibit high efficiency, low migration, good thermal stability, and minimal toxicity. Phthalate (B1215562) esters have long dominated the plasticizer market due to their excellent performance and low cost. However, growing concerns over their potential health risks, including endocrine disruption, have spurred the search for safer alternatives.
Hypothetical Evaluation of this compound as a Plasticizer
To evaluate the efficacy of this compound as a plasticizer, a series of standardized tests would need to be conducted. The following sections detail the experimental protocols that would be necessary to compare its performance against a well-characterized phthalate, such as Di(2-ethylhexyl) phthalate (DEHP).
Experimental Workflow for Plasticizer Evaluation
The following diagram outlines a typical workflow for assessing the performance of a novel plasticizer candidate.
Spectroscopic Analysis of Polymers Derived from 1,3,5-Pentanetriol and its Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected spectroscopic characteristics of polymers derived from 1,3,5-pentanetriol and its isomers. Due to a lack of specific experimental data for polymers synthesized from this compound in the reviewed literature, this document leverages data from analogous branched and hyperbranched polyesters derived from structurally similar triols, such as glycerol (B35011) and trimethylolpropane. The information presented herein serves as a predictive framework for the spectroscopic analysis of novel polymers based on this compound and its isomers, which are of interest for applications in biomedical and pharmaceutical fields due to their potential biodegradability and biocompatibility.
Introduction to Spectroscopic Characterization of Branched Polyesters
The structural analysis of polymers derived from polyol monomers like this compound is crucial for understanding their physical and chemical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy are powerful tools for elucidating the molecular structure, including the degree of branching, functional group composition, and polymer backbone architecture.[1][2] These analyses are fundamental for establishing structure-property relationships, which are critical for the development of new materials with tailored functionalities.
Polymers synthesized from triols like this compound can form complex, branched, or even hyperbranched structures.[3][4] The arrangement of monomer units and the extent of branching significantly influence the polymer's solubility, viscosity, thermal stability, and degradation profile.[1][4]
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for polyesters derived from triols, based on analogous systems reported in the literature. These tables provide a reference for the anticipated spectral features of polymers derived from this compound and its isomers.
¹H and ¹³C NMR Spectroscopy Data
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of branched polyesters, providing quantitative information on the different structural units.[3][5]
Table 1: Expected ¹H NMR Chemical Shifts for Branched Polyesters
| Protons in Structural Unit | Expected Chemical Shift (ppm) |
| Protons of methylene (B1212753) groups in the diacid backbone | 1.5 - 1.8 |
| Protons of methylene groups adjacent to the carbonyl group in the diacid | 2.2 - 2.5 |
| Protons of methylene and methine groups in the triol backbone | 3.5 - 4.5 |
| Protons of terminal hydroxyl groups | Variable (depending on solvent and concentration) |
Table 2: Expected ¹³C NMR Chemical Shifts for Branched Polyesters
| Carbon in Structural Unit | Expected Chemical Shift (ppm) |
| Methylene carbons in the diacid backbone | 24 - 35 |
| Methylene carbons adjacent to the carbonyl group in the diacid | 33 - 38 |
| Methylene and methine carbons in the triol backbone | 60 - 80 |
| Carbonyl carbon of the ester group | 170 - 175 |
FTIR Spectroscopy Data
FTIR spectroscopy is a rapid and sensitive method for identifying the presence of key functional groups in the polymer structure.[6][7]
Table 3: Expected FTIR Absorption Bands for Branched Polyesters
| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |
| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching vibration of terminal hydroxyl groups |
| C-H (alkane) | 2850 - 3000 | Stretching vibrations of methylene and methine groups |
| C=O (ester) | 1710 - 1750 (strong) | Stretching vibration of the ester carbonyl group |
| C-O (ester) | 1000 - 1300 (strong) | Stretching vibrations of the C-O-C ester linkage |
Raman Spectroscopy Data
Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the polymer backbone.[8][9]
Table 4: Expected Raman Shifts for Branched Polyesters
| Functional Group | Raman Shift (cm⁻¹) | Description of Vibration |
| C-H (alkane) | 2800 - 3000 | Stretching vibrations |
| C=O (ester) | 1700 - 1740 | Stretching vibration |
| C-C (backbone) | 800 - 1200 | Stretching vibrations of the polymer backbone |
| C-O (ester) | 1250 - 1300 | Stretching vibration |
Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data. The following are generalized methodologies for the key experiments cited.
NMR Spectroscopy
Objective: To determine the chemical structure, including the degree of branching and the relative abundance of different monomer units.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of the polymer sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire ¹³C NMR spectra on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (typically >1024) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the polymer structure based on chemical shift databases and literature values for similar polyesters.[3]
-
Calculate the degree of branching using established formulas based on the integration of specific signals corresponding to dendritic, linear, and terminal units.[5]
-
FTIR Spectroscopy
Objective: To identify the functional groups present in the polymer.
Methodology:
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the polymer film or powder directly on the ATR crystal.
-
Alternatively, prepare a thin film by casting a solution of the polymer onto a suitable IR-transparent substrate (e.g., KBr pellet).
-
-
Data Acquisition:
-
Record the FTIR spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a sufficient number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or substrate, which will be automatically subtracted from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O-C) groups.[10]
-
Raman Spectroscopy
Objective: To obtain complementary vibrational information to FTIR, particularly for the polymer backbone and non-polar functional groups.
Methodology:
-
Sample Preparation: Place the solid or liquid polymer sample directly in the path of the laser beam. No special sample preparation is usually required.
-
Data Acquisition:
-
Use a Raman spectrometer with a laser excitation wavelength appropriate for the sample (e.g., 532 nm or 785 nm) to minimize fluorescence.
-
Set the laser power and exposure time to obtain a good signal-to-noise ratio without causing sample degradation.
-
Collect the Raman spectrum over a relevant spectral range (e.g., 200-3200 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic Raman scattering peaks corresponding to the vibrations of the polymer's molecular structure.[8]
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of polymers.
Caption: Workflow for the synthesis and spectroscopic characterization of branched polyesters.
Conclusion
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies [pubs.sciepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
- 8. physicsopenlab.org [physicsopenlab.org]
- 9. youtube.com [youtube.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Thermal Stability of Polyesters Based on Different Triols
For researchers, scientists, and drug development professionals working with polyester-based materials, understanding the thermal stability imparted by different crosslinking agents is paramount. The choice of triol in the synthesis of polyesters significantly influences the thermomechanical properties of the final polymer network. This guide provides a comparative analysis of the thermal stability of polyesters synthesized with three common triols: glycerol, trimethylolpropane (B17298) (TMP), and trimethylolethane (TME).
The inherent chemical structure of the triol, particularly the arrangement of hydroxyl groups and the nature of the carbon backbone, dictates the crosslink density and the overall thermal resistance of the resulting polyester (B1180765). Generally, a more compact and sterically hindered structure in the triol can lead to enhanced thermal stability.
Influence of Triol Structure on Polyester Thermal Stability
The thermal stability of polyesters is critically dependent on the molecular architecture of the triol used as a crosslinking agent. Key structural differences between glycerol, trimethylolpropane, and trimethylolethane lead to notable variations in the thermal performance of the derived polyesters.
-
Glycerol , as a simple and bio-based triol, is widely used in polyester synthesis. However, the presence of a secondary hydroxyl group can sometimes be a point of thermal instability compared to triols with only primary hydroxyls.
-
Trimethylolpropane (TMP) features three primary hydroxyl groups on a neopentyl-like structure. This configuration generally leads to polyesters with good thermal and chemical resistance.[1]
-
Trimethylolethane (TME) also possesses three primary hydroxyl groups and a compact neopentyl structure.[2] Resins prepared with trimethylolethane are noted for their superior weatherability and excellent color, heat, and alkali resistance.[3] In fact, TME-based resins have been shown to offer improved temperature resistance in comparison to those made with trimethylolpropane (TMP).[3]
The following diagram illustrates the relationship between the triol structure and the resulting polyester's thermal stability.
Quantitative Comparison of Thermal Properties
The following table summarizes the thermal decomposition characteristics of polyesters synthesized with different triols. It is important to note that the data presented is compiled from various studies and may not be directly comparable due to differences in the specific polyester formulations and experimental conditions. However, it provides a valuable overview of the general trends in thermal stability.
| Triol | Polyester System | Td5 (°C) | Td10 (°C) | Tdmax (°C) | Char Yield (%) | Glass Transition (Tg, °C) | Reference |
| Glycerol | Glass/Polyester Composite | ~360 (start of major degradation) | - | - | - | - | [4] |
| Trimethylolpropane | Crosslinked PMMA | - | - | - | ~14.1 (with 1 wt% silica) | - | [5] |
| Trimethylolpropane | Polyester Polyol-Based PU Coating | - | - | ~300 (86.49% mass retention) | - | - | [1] |
Data for a direct comparison of TME-based polyesters in a similar system was not available in the reviewed literature.
Experimental Protocols
The thermal stability of the polyesters is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polyester samples.
Instrumentation: A thermogravimetric analyzer.
Methodology:
-
A small sample of the cured polyester (typically 5-10 mg) is placed in a sample pan (e.g., alumina (B75360) or platinum).
-
The sample is heated from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[4]
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.[4]
-
The weight loss of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters such as:
-
Td5 and Td10: The temperatures at which 5% and 10% weight loss occurs, respectively, indicating the onset of degradation.
-
Tdmax: The temperature of the maximum rate of decomposition, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Char Yield: The percentage of residual mass at the end of the experiment, which indicates the material's tendency to form a protective char layer.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polyester samples.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
A small, accurately weighed sample of the polyester (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are subjected to a controlled temperature program, which usually involves heating, cooling, and isothermal steps. A typical heating rate is 10 °C/min.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The DSC thermogram (heat flow vs. temperature) is analyzed to identify thermal events:
-
Glass Transition (Tg): Observed as a step change in the baseline of the heat flow curve. It represents the transition from a rigid, glassy state to a more flexible, rubbery state.
-
Melting Temperature (Tm): An endothermic peak indicating the melting of crystalline domains.
-
Crystallization Temperature (Tc): An exothermic peak observed upon cooling, representing the crystallization of the polymer.
-
Curing Exotherm: For uncured resins, an exothermic peak indicates the heat released during the crosslinking reaction.
-
The following diagram outlines the general workflow for synthesizing and characterizing the thermal properties of triol-based polyesters.
References
A Comparative Guide to the Quantitative Analysis of Hydroxyl Groups in 1,3,5-Pentanetriol Versus Other Polyols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hydroxyl group content in 1,3,5-Pentanetriol against other common polyols. It includes a detailed overview of the analytical methodologies used for quantification, complete with experimental protocols and supporting data to aid in the selection of appropriate analytical techniques and to provide a baseline for the chemical properties of these compounds.
Introduction to Hydroxyl Group Analysis
The hydroxyl group (-OH) is a critical functional group in many organic molecules, including polyols. Its presence and quantity significantly influence the physical and chemical properties of a substance, such as its reactivity, polarity, and solubility. In the context of drug development and polymer chemistry, the precise quantification of hydroxyl groups is paramount for ensuring product quality, predicting reaction stoichiometry, and controlling the final properties of materials. The "hydroxyl value" (HV) is a common metric used to express the hydroxyl group content, defined as the number of milligrams of potassium hydroxide (B78521) (KOH) equivalent to the hydroxyl groups in one gram of a substance.
Quantitative Comparison of Hydroxyl Values
The hydroxyl value of a polyol is inversely proportional to its molecular weight and directly proportional to the number of hydroxyl groups it contains. The following table summarizes the theoretical and, where available, typical experimental hydroxyl values for this compound and other common polyols.
| Polyol | Chemical Formula | Molecular Weight ( g/mol ) | Number of Hydroxyl Groups | Theoretical Hydroxyl Value (mg KOH/g) | Typical Experimental Hydroxyl Value (mg KOH/g) |
| This compound | C₅H₁₂O₃ | 120.15 | 3 | 1400.7 | Not readily available in literature |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 2 | 1807.8 | ~1800 |
| Propylene Glycol | C₃H₈O₂ | 76.09 | 2 | 1474.6 | ~1470 |
| Glycerol | C₃H₈O₃ | 92.09 | 3 | 1827.6 | ~1800[1] |
| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | 2 | 1245.0 | ~1245[2] |
| Polypropylene Glycol (PPG 1000) | H[OCH(CH₃)CH₂]ₙOH | ~1000 | ~2 | 112.2 | 112.2 |
| Polypropylene Glycol (PPG 2700) | H[OCH(CH₃)CH₂]ₙOH | ~2700 | ~2 | 41.6 | 37[3] |
Theoretical Hydroxyl Value Calculation: Hydroxyl Value (mg KOH/g) = (56.1 × f × 1000) / MW Where:
-
56.1 is the molecular weight of KOH ( g/mol )
-
f is the functionality (number of hydroxyl groups per molecule)
-
MW is the molecular weight of the polyol ( g/mol )
Experimental Methodologies for Hydroxyl Group Quantification
Several methods are employed for the determination of hydroxyl values, each with its own advantages and limitations. The primary methods include chemical (titration), spectroscopic, and chromatographic techniques.
Chemical Method: Titration (ASTM E222)
The most widely recognized method for determining the hydroxyl value is through titration, as standardized by ASTM E222.[2] This method involves the acetylation of the hydroxyl groups with a known excess of acetic anhydride (B1165640) in a pyridine (B92270) solution. The unreacted acetic anhydride is then hydrolyzed to acetic acid and titrated with a standardized solution of sodium hydroxide. A blank determination is performed in parallel to account for the acetic anhydride that reacts with any water present or decomposes under the reaction conditions.
There are three procedures outlined in ASTM E222:
-
Method A (Pressure Bottle Method): The sample is acetylated in a sealed pressure bottle at 98°C. This method is recommended for general use.[2]
-
Method B (Reflux Method): Acetylation is carried out at the reflux temperature of the pyridine-acetic anhydride mixture.
-
Method C (Perchloric Acid Catalyzed Method): This method is performed at room temperature and is faster, but the catalyst can interfere with certain compounds.[2]
Spectroscopic Methods
Fourier Transform Near-Infrared (FT-NIR) Spectroscopy: This technique offers a rapid and non-destructive alternative to titration. It relies on the absorption of near-infrared radiation by the O-H bonds of the hydroxyl groups. A calibration model is developed by correlating the NIR spectra of a set of standards with known hydroxyl values. Once the model is established, the hydroxyl value of unknown samples can be determined quickly.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used for the quantification of hydroxyl groups. This is often achieved by derivatizing the hydroxyl groups with a reagent that introduces a specific NMR-active nucleus (e.g., ¹⁹F or ³¹P), allowing for accurate integration and quantification against an internal standard.
Chromatographic Methods
Gas Chromatography (GC): For volatile polyols or those that can be made volatile through derivatization (e.g., silylation), GC can be used to separate and quantify the compounds. The detector response is proportional to the concentration of the polyol, which can be correlated to its hydroxyl content.
Detailed Experimental Protocol: ASTM E222 - Method A (Pressure Bottle Method)
This protocol provides a detailed procedure for the determination of the hydroxyl value using the pressure bottle method, which is suitable for a wide range of polyols.
1. Reagents and Materials:
-
Pyridine: Anhydrous, containing less than 0.1% water.
-
Acetic Anhydride: Reagent grade (98% purity).
-
Acetylating Reagent: Mix 127 mL of acetic anhydride with 1000 mL of pyridine. Prepare fresh daily and store in a dark bottle.[4]
-
Standard Sodium Hydroxide Solution (0.5 N): Accurately standardized.
-
Phenolphthalein (B1677637) Indicator Solution: 1 g of phenolphthalein in 100 mL of pyridine.
-
Pressure Bottles: Heat-resistant, capable of withstanding pressures of at least 2 atm.
-
Water Bath: Capable of maintaining a temperature of 98 ± 2°C.
2. Procedure:
-
Sample Preparation: Accurately weigh the sample into a pressure bottle. The sample weight can be estimated using the following formula: Sample Weight (g) = 561 / expected hydroxyl number
-
Blank Preparation: Prepare two blank bottles by adding all reagents except for the sample.
-
Acetylation:
-
Hydrolysis:
-
Remove the bottles from the bath and allow them to cool to room temperature.
-
Carefully unseal the bottles and add 10 mL of water to each.
-
Reseal the bottles and return them to the water bath for 10 minutes.
-
-
Titration:
-
After cooling, add 15 mL of pyridine to each bottle and 1 mL of phenolphthalein indicator.
-
Titrate each solution with the standardized 0.5 N sodium hydroxide solution to a faint pink endpoint that persists for at least 15 seconds.
-
3. Calculation:
The hydroxyl value is calculated using the following equation:
Hydroxyl Value (mg KOH/g) = [((B - S) × N × 56.1) / W] + AV
Where:
-
B = volume of NaOH solution required for the blank (mL)
-
S = volume of NaOH solution required for the sample (mL)
-
N = normality of the NaOH solution
-
W = weight of the sample (g)
-
AV = Acid Value of the sample (if any, determined separately)
Visualizing the Experimental Workflow and Method Selection
To better illustrate the experimental process and aid in the selection of an appropriate analytical method, the following diagrams are provided.
Conclusion
The quantitative analysis of hydroxyl groups is a fundamental aspect of characterizing polyols like this compound. While classical titration methods such as ASTM E222 remain a reliable standard, modern spectroscopic techniques like FT-NIR and NMR offer significant advantages in terms of speed and sample throughput, making them highly suitable for high-volume quality control environments. The choice of method ultimately depends on factors such as the nature of the sample, the required accuracy, and the available instrumentation. This guide provides the necessary data and protocols to make an informed decision for the quantitative analysis of hydroxyl groups in a research and development setting.
References
Safety Operating Guide
Navigating the Disposal of 1,3,5-Pentanetriol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental phase and into the responsible management of chemical waste. The proper disposal of reagents like 1,3,5-Pentanetriol is not just a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This guide provides a clear, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Core Principles of Chemical Waste Management
Before delving into the specifics of this compound, it is crucial to understand the foundational principles of laboratory chemical waste management. The primary goal is to handle and dispose of chemical wastes in a manner that is safe, environmentally responsible, and in adherence with all applicable federal, state, and local regulations.[1] Key tenets include minimizing waste generation, using appropriate and clearly labeled waste containers, and storing chemical waste in designated accumulation areas.[1]
Step-by-Step Disposal Protocol for this compound
While specific regulations may vary, the following protocol outlines a universally applicable and safe approach to the disposal of this compound.
1. Waste Identification and Classification:
The first step is to determine if the this compound waste is hazardous. Laboratory personnel should generally treat all chemical waste as hazardous unless confirmed otherwise by the institution's Office of Clinical and Research Safety (OCRS) or Environmental Health and Safety (EHS) department.[2] A chemical is considered waste once it is no longer intended for use.[2] Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[3][4] However, it is imperative to consult the specific SDS for the product in your possession and your institution's guidelines.
2. Container Selection and Labeling:
-
Container Choice: Utilize a compatible, leak-proof container for waste collection.[5] Plastic containers are often preferred over glass to minimize the risk of breakage.[6] The container must have a secure, screw-on cap to prevent spills.[7][8]
-
Labeling: Proper labeling is critical for safe handling and disposal.[9] The label must be clearly marked with the words "Hazardous Waste" (if applicable) and include the full chemical name: "this compound."[6] Avoid using abbreviations or chemical formulas.[6] The label should also include the date of waste generation, the laboratory's location (building and room number), and the principal investigator's name and contact information.[6]
3. Segregation and Storage:
-
Incompatible Materials: Store this compound waste separately from incompatible materials, such as strong oxidizing agents.[3]
-
Designated Storage Area: Keep the waste container in a designated satellite accumulation area within the laboratory.[1] This area should be away from heat sources and direct sunlight.[9]
-
Secondary Containment: Always place the primary waste container within a secondary container, such as a chemical-resistant tray or tub.[7] This provides an extra layer of protection against spills and leaks.[7]
4. Disposal Request and Pickup:
Once the waste container is full or has been in storage for the maximum allowable time (often 90 days), a request for disposal must be submitted to the institution's EHS or hazardous waste program.[7] Do not dispose of this compound down the drain or in regular trash unless explicitly permitted in writing by your EHS department.[6][10]
5. Spill Management:
In the event of a spill, it should be cleaned up immediately.[2] The spilled chemical and any absorbent materials used for cleanup must also be treated as hazardous waste and disposed of accordingly.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters related to the safe handling and disposal of chemical waste.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | Up to 55 gallons of any individual hazardous waste may be stored before it must be collected. | [7] |
| Collection Timeframe for >55 Gallons | Within three days of reaching 55 gallons. | [7] |
| Maximum Accumulation Time | 90 days from the date waste is first added to the container. | [7] |
| Empty Container Rinsing (Acute Hazardous Waste) | Triple rinse with a solvent equal to ~5% of the container volume. | [2] |
Disposal Decision Workflow
The following diagram illustrates the logical steps involved in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors. Always prioritize consulting your institution's specific guidelines and EHS department for the most accurate and up-to-date information.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. vumc.org [vumc.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. acs.org [acs.org]
Essential Safety and Logistical Information for Handling 1,3,5-Pentanetriol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals are paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for 1,3,5-Pentanetriol.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Gloves | Chemical impermeable gloves. Gloves must be inspected prior to use.[1][2] |
| Protective Clothing | Wear suitable protective clothing to avoid contact with skin and eyes.[1][2] Fire/flame resistant and impervious clothing is recommended.[1] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] In case of fire, a self-contained breathing apparatus is necessary.[1][2] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing hazardous situations.
Precautions for Safe Handling:
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1]
-
Practice good industrial hygiene and safety.
Conditions for Safe Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates, and reducing agents.[3]
-
Avoid extremes of temperature and direct sunlight.
Accidental Release Measures
In the event of a spill or accidental release, the following steps should be taken:
-
Wear appropriate personal protective equipment , including chemical impermeable gloves.[1][2]
-
Prevent further leakage or spillage if safe to do so. [2]
-
Contain and clean up the spill. Collect the material and place it in a suitable, closed container for disposal.[1][2]
-
Avoid allowing the chemical to enter drains , as it may cause long-lasting harmful effects to aquatic life.[4]
Disposal Plan
Dispose of waste from residues or unused products in accordance with local, state, and federal environmental regulations.[4] Do not reuse empty containers.[4] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
